molecular formula C6H4BrN3 B023532 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 356560-80-0

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B023532
CAS No.: 356560-80-0
M. Wt: 198.02 g/mol
InChI Key: CXRXKDSDRWLKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRXKDSDRWLKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467840
Record name 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356560-80-0
Record name 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and explores its relevance in inhibiting key signaling pathways.

Core Physicochemical Properties

6-Bromo-1,2,4-triazolo[1,5-a]pyridine is a solid, crystalline compound at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
Melting Point 106-112 °C
Boiling Point Not experimentally determined.
Density (Predicted) 1.89 ± 0.1 g/cm³[2]
Solubility Soluble in common organic solvents.[1]
pKa (Predicted) Given the pKa of pyridine is approximately 5.2 and 1,2,4-triazole has pKa values of 2.3 and 10.1, the pKa of the fused ring system is likely to be in the acidic range due to the electron-withdrawing nature of the triazole ring and the bromine atom.[3][4]
logP (Predicted) 1.0 - 1.8 (for similar structures)[5][6][7]
Appearance White to pale yellow crystalline solid[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine are provided below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination (Thiele Tube Method)

The melting point of an organic solid can be determined with precision using a Thiele tube.[6][8][9]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Heating oil (e.g., mineral oil, silicone oil)

  • Bunsen burner or other heat source

  • Mortar and pestle

  • Rubber band or a small slice of rubber tubing

Procedure:

  • Sample Preparation: Finely powder a small amount of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine using a mortar and pestle. Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

  • Apparatus Setup: Fill the Thiele tube with heating oil to a level that will immerse the thermometer bulb and the portion of the capillary tube containing the sample. Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert the thermometer into the Thiele tube.[9]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure even heat distribution through convection currents in the oil.

  • Observation: Observe the sample closely as the temperature rises. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

  • Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination

This protocol outlines a qualitative method for determining the solubility of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine in various organic solvents.[5][10][11][12]

Apparatus:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • A selection of common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine (e.g., 10 mg) into a clean, dry test tube.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Mixing: Agitate the mixture vigorously for at least 30 seconds using a vortex mixer or by flicking the test tube.

  • Observation: Observe the mixture to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble in that solvent at that concentration. If some or all of the solid remains, it is considered sparingly soluble or insoluble.

  • Reporting: Record the results as "soluble," "sparingly soluble," or "insoluble" for each solvent tested. For a more quantitative measure, the amount of solvent required to dissolve a known mass of the compound can be determined.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.[7][13][14][15][16]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Solution Preparation: Dissolve a known amount of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or DMSO if the compound is not fully water-soluble).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Position the burette containing the titrant above the beaker.

  • Titration: Add the titrant in small, known increments, recording the pH after each addition. Stir the solution continuously to ensure homogeneity.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. For a weak base being titrated with a strong acid, the pKa is the pH at the half-equivalence point. For a weak acid being titrated with a strong base, the pKa is also the pH at the half-equivalence point.[14]

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using High-Performance Liquid Chromatography (HPLC).[17][18][19][20]

Apparatus:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile)

  • Octanol-saturated water and water-saturated octanol

  • Standard compounds with known logP values

Procedure:

  • Standard Curve Generation: Inject a series of standard compounds with known logP values onto the HPLC column. Record the retention time for each standard. Create a calibration curve by plotting the logarithm of the retention time (log k', where k' = (t_R - t_0) / t_0) against the known logP values.

  • Sample Analysis: Dissolve 6-Bromo-1,2,4-triazolo[1,5-a]pyridine in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

  • Retention Time Measurement: Determine the retention time (t_R) of the compound.

  • logP Calculation: Using the calibration curve, determine the logP value of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine corresponding to its measured retention time.

Synthesis Workflow

A general synthetic approach to the 1,2,4-triazolo[1,5-a]pyridine scaffold involves the cyclization of N-(pyridin-2-yl)amidoximes or the oxidative N-N bond formation from N-aryl amidines.[21] A plausible synthetic route for 6-Bromo-1,2,4-triazolo[1,5-a]pyridine is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Amidine Formation cluster_reaction2 Cyclization 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine N-(5-bromopyridin-2-yl)formamidine N-(5-bromopyridin-2-yl)formamidine 2-Amino-5-bromopyridine->N-(5-bromopyridin-2-yl)formamidine Formamidine acetate, heat 6-Bromo-1,2,4-triazolo[1,5-a]pyridine 6-Bromo-1,2,4-triazolo[1,5-a]pyridine N-(5-bromopyridin-2-yl)formamidine->6-Bromo-1,2,4-triazolo[1,5-a]pyridine Oxidative Cyclization (e.g., I2/KI or PIFA)

Caption: General synthesis of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine.

Relevance in Drug Discovery: Kinase Inhibition

The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed as kinase inhibitors.[22][23] These inhibitors often target signaling pathways implicated in cancer and inflammatory diseases. One such pathway is the p38 MAP kinase pathway, which plays a crucial role in cellular responses to stress and inflammation.[2]

p38_MAPK_Pathway Upstream_Kinases Upstream Kinases (MKK3/6) p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK phosphorylate & activate Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets phosphorylate & activate Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Targets->Inflammatory_Response leads to Inhibitor 6-Bromo-triazolo[1,5-a]pyridine (Potential Inhibitor) Inhibitor->p38_MAPK inhibits JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Inhibitor 6-Bromo-triazolo[1,5-a]pyridine (Potential Inhibitor) Inhibitor->JAK inhibits

References

In-Depth Technical Guide: ¹H NMR Characterization of 6-Bromo-triazolo[1,5-a]pyridine

In-Depth Technical Guide: ¹H NMR Characterization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document outlines the expected ¹H NMR spectral data, a detailed experimental protocol for its acquisition, and a logical workflow for the characterization process.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.3 - 8.5s-
H-5~7.8 - 8.0d~9.0
H-7~7.4 - 7.6dd~9.0, 1.5
H-8~8.8 - 9.0d~1.5

Note: This is a predicted dataset and should be confirmed by experimental data.

Experimental Protocol for ¹H NMR Characterization

This section details a standard operating procedure for the ¹H NMR characterization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended Value
Spectrometer Frequency400 MHz
Nucleus¹H
SolventCDCl₃ (or other as chosen)
Temperature298 K (25 °C)
Pulse ProgramStandard single-pulse (e.g., zg30)
Number of Scans (NS)16 - 64 (adjust for signal-to-noise)
Relaxation Delay (D1)1 - 5 seconds
Acquisition Time (AQ)2 - 4 seconds
Spectral Width (SW)10 - 16 ppm
Receiver Gain (RG)Auto-adjust or set manually to avoid clipping
Data Processing
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

  • Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using ¹H NMR spectroscopy.

Gcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData Processingcluster_analysisSpectral Analysis & ConfirmationweighWeigh CompounddissolveDissolve in Deuterated Solventweigh->dissolvetransferTransfer to NMR Tubedissolve->transfersetupSpectrometer Setuptransfer->setupacquireAcquire FIDsetup->acquireftFourier Transformacquire->ftphasePhasing & Baseline Correctionft->phasereferenceReferencingphase->referenceintegrateIntegrationreference->integrateanalyzeAnalyze Chemical Shifts, Multiplicities, & Coupling Constantsintegrate->analyzeassignAssign Protonsanalyze->assignconfirmConfirm Structureassign->confirm

In-Depth Technical Guide on the Mass Spectrometry Analysis of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in pharmaceutical research. This document outlines a detailed experimental protocol, presents expected quantitative data, and visualizes the proposed fragmentation pathway and analytical workflow.

Introduction

6-Bromo-1,2,4-triazolo[1,5-a]pyridine is a key intermediate in the synthesis of various biologically active molecules. Its chemical characterization is crucial for ensuring purity, confirming identity, and understanding its chemical behavior. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The empirical formula for 6-Bromo-1,2,4-triazolo[1,5-a]pyridine is C₆H₄BrN₃, with a molecular weight of approximately 198.02 g/mol .

Experimental Protocol

The following protocol describes a general method for the mass spectrometry analysis of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine. The specific parameters may be adjusted based on the instrument used.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the appropriate solvent. The final concentration should be optimized for the sensitivity of the mass spectrometer.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

2.2. Mass Spectrometry Conditions

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is a suitable technique for this compound.

    • Ionization Mode: Positive ion mode is expected to yield a strong signal for the protonated molecule [M+H]⁺.

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

    • Nebulizer Gas (Nitrogen) Flow: 5-10 L/hr

    • Cone Gas (Nitrogen) Flow: 50-100 L/hr

  • Mass Analyzer:

    • Mass Range: m/z 50-500

    • Acquisition Mode: Full scan for initial analysis. For fragmentation studies, a product ion scan (tandem MS or MS/MS) should be performed on the precursor ion.

    • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Data Presentation

The expected mass spectrometry data for 6-Bromo-1,2,4-triazolo[1,5-a]pyridine is summarized in the table below. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by approximately 2 Da (⁷⁹Br and ⁸¹Br). The data presented here is based on the analysis of a closely related compound, 6-Bromo-2-methyl[1][2]triazolo[1,5-a]pyridine, and has been adjusted for the absence of the methyl group.[2]

Ion Proposed Formula Calculated m/z Observed m/z (⁷⁹Br/⁸¹Br) Relative Abundance (%) Interpretation
[M+H]⁺[C₆H₅BrN₃]⁺197.96/199.96~198/~200HighProtonated molecular ion
[M-N₂]⁺[C₆H₄BrN]⁺169.95/171.95~170/~172ModerateLoss of a neutral nitrogen molecule
[M-N₂-HCN]⁺[C₅H₃Br]⁺155.94/157.94~156/~158LowSubsequent loss of hydrogen cyanide
[C₅H₄N]⁺[C₅H₄N]⁺78.03~78ModerateLoss of Br and N₂
[C₄H₂]⁺[C₄H₂]⁺50.02~50LowFurther fragmentation

Visualizations

4.1. Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine under positive ion ESI-MS/MS conditions.

Fragmentation_Pathway M [C₆H₅BrN₃]⁺ m/z ~198/200 F1 [C₆H₄BrN]⁺ m/z ~170/172 M->F1 - N₂ F3 [C₅H₄N]⁺ m/z ~78 M->F3 - Br, -N₂ F2 [C₅H₃Br]⁺ m/z ~156/158 F1->F2 - HCN F4 [C₄H₂]⁺ m/z ~50 F2->F4 - Br, -HCN

Caption: Proposed ESI-MS/MS fragmentation of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine.

4.2. Experimental Workflow

The diagram below outlines the general workflow for the mass spectrometry analysis of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject into Mass Spectrometer Filtration->Injection FullScan Full Scan Analysis (m/z 50-500) Injection->FullScan MSMS Tandem MS (MS/MS) on Precursor Ion FullScan->MSMS Interpretation Spectral Interpretation MSMS->Interpretation Reporting Reporting Results Interpretation->Reporting

Caption: General workflow for the mass spectrometry analysis.

References

An In-depth Technical Guide on the Crystal Structure of 6-Bromo-triazolo[1,5-a]pyridine Derivatives

An In-depth Technical Guide on the Crystal Structure of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific databases and literature did not yield a publicly available crystal structure for the specific compound 6-Bromo-2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine. This guide will, therefore, provide a comprehensive overview of the synthesis and potential biological significance of this class of compounds, and will present a detailed crystallographic analysis of a closely related substituted triazolo-fused heterocyclic system as a representative example.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery. The introduction of a bromine atom and a trifluoromethyl group, as in 6-Bromo-2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic modifications. Compounds of this class are explored for a variety of therapeutic applications, including as enzyme inhibitors and modulators of signaling pathways.

Synthesis and Crystallization

The synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines can be achieved through several established routes. A common approach involves the cyclization of a substituted 2-aminopyridine derivative. Below is a plausible synthetic workflow for the target compound and a general protocol for obtaining single crystals suitable for X-ray diffraction.

Synthetic Workflow

Synthetic WorkflowA5-Bromo-2-aminopyridineCIntermediate AmideA->CAcylationBTrifluoroacetic anhydrideB->CE6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridineC->EDehydrative CyclizationDCyclization Reagent (e.g., POCl3)D->E

Caption: Plausible synthetic route to 6-Bromo-2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocol: Synthesis of a 6-Bromo-2-substituted-[1][2][3]triazolo[1,5-a]pyridine Analog

This protocol is adapted from the synthesis of 6-bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridine.

Materials:

  • Substituted 2-aminopyridine precursor

  • Acetic anhydride (or trifluoroacetic anhydride for the trifluoromethyl analog)

  • Concentrated hydrochloric acid

  • Sodium bicarbonate (aqueous solution)

  • Methanol

  • Chloroform

  • Anhydrous sodium sulfate

  • Ethanol

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the appropriate substituted 2-aminopyridine in an excess of acetic anhydride (or trifluoroacetic anhydride), slowly add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent, such as a 9:1 mixture of chloroform and methanol.

  • Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the final product as crystalline needles.

Experimental Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is crucial for determining the crystal structure.

Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., 1,2-dichloroethane, ethanol, or ethyl acetate) at an elevated temperature to achieve saturation.

  • If the solution has any suspended impurities, it can be hot-filtered.

  • Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent over several days in a loosely covered vial can also promote the growth of high-quality single crystals.

  • Once crystals have formed, they can be carefully isolated and mounted for X-ray diffraction analysis.

Crystal Structure Analysis (Representative Example)

As the crystal structure for the title compound is unavailable, we present the crystallographic data for a related substituted triazolo-fused heterocycle, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole , to illustrate the type of data obtained from single-crystal X-ray diffraction.

Crystallographic Data
ParameterValue
Empirical FormulaC17H11BrN4S
Formula Weight383.28
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Z2
Calculated Density (g/cm³)1.414
Absorption Coeff. (mm⁻¹)2.379
F(000)388
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data coll. (°)2.35 to 25.00
Reflections collected7205
Independent reflections3163 [R(int) = 0.0261]
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R1 = 0.0343, wR2 = 0.0848
R indices (all data)R1 = 0.0435, wR2 = 0.0903

Data sourced from a representative structure to illustrate typical crystallographic parameters.

Potential Biological Activity and Signaling Pathways

Derivatives of[1][2][3]triazolo[1,5-a]pyridine and related triazolo-fused heterocycles are known to exhibit a range of biological activities. The trifluoromethyl group, in particular, has been shown to enhance the potency of some compounds. For instance, related compounds have been identified as potent inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).

RORγt is a key transcription factor in the differentiation of Th17 cells, which are responsible for the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). Overproduction of IL-17A is implicated in various autoimmune diseases. An inverse agonist would bind to RORγt and suppress its transcriptional activity, thereby reducing the production of IL-17A.

RORγt Signaling Pathway

RORgt_Signaling_Pathwaycluster_nucleusNucleuscluster_cytoplasmCytoplasmRORgtRORγtDNAIL-17A Gene PromoterRORgt->DNABinds toIL17A_mRNAIL-17A mRNADNA->IL17A_mRNATranscriptionIL17A_proteinIL-17A ProteinIL17A_mRNA->IL17A_proteinTranslationExtracellularInflammatory ResponseIL17A_protein->ExtracellularSecretionInhibitor6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridineInhibitor->RORgtInhibits

Caption: Potential mechanism of action via inhibition of the RORγt signaling pathway.

Additionally, 2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidine derivatives have demonstrated anti-malarial activity by targeting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, which is crucial for pyrimidine biosynthesis in the parasite.

Conclusion

While the specific crystal structure of 6-Bromo-2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine remains to be determined, the analysis of related compounds provides valuable insights into the structural and electronic properties of this important heterocyclic core. The synthetic accessibility and the potential for these compounds to modulate key biological pathways, such as RORγt signaling, underscore their importance for further investigation in drug discovery and development. The detailed experimental protocols provided herein offer a foundation for researchers to synthesize and crystallize this and related compounds for further structural and biological evaluation.

Solubility Profile of 6-Bromo-triazolo[1,5-a]pyridine in Organic Solvents: A Technical Guide

Solubility Profile of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this specific compound in organic solvents. However, qualitative descriptions indicate its general solubility in common organic solvents. This document provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be readily adapted for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine. Furthermore, this guide outlines a framework for the systematic evaluation and presentation of solubility data critical for applications in drug development and chemical synthesis.

Introduction

6-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a substituted triazolopyridine, a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in the development of novel therapeutic agents and functional organic materials. The physicochemical properties of this compound, particularly its solubility in various organic solvents, are fundamental to its application in drug discovery, process chemistry, and formulation development. Solubility data is crucial for designing synthetic routes, purification strategies, and for the formulation of drug products with optimal bioavailability.

Despite the importance of this parameter, as of the date of this publication, specific quantitative solubility data for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine in common organic solvents is not available in the public domain. Chemical suppliers qualitatively describe the compound as a solid that is soluble in common organic solvents. This guide, therefore, provides a robust, generalized experimental protocol to enable researchers to systematically determine the solubility of this compound and its analogs.

Qualitative Solubility and Estimation

Based on the general principle of "like dissolves like," the fused aromatic heterocyclic structure of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine suggests it is a polar molecule. The presence of nitrogen atoms allows for hydrogen bonding, which can influence its solubility in protic and aprotic polar solvents. The bromo substituent increases the molecular weight and polarizability, which may affect its solubility profile compared to the unsubstituted parent compound,[1][2][3]triazolo[1,5-a]pyridine.

It is anticipated that 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine will exhibit higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents such as hexanes.

Quantitative Solubility Data

As previously stated, no specific quantitative solubility data for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine was found in the literature. To facilitate comparative analysis and to provide a template for data presentation, the following table presents illustrative solubility data for a hypothetical compound with similar characteristics.

Table 1: Illustrative Solubility Data for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine at 25°C

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)46.7> 100> 0.505
N,N-Dimethylformamide (DMF)36.7> 100> 0.505
Acetone20.7~ 25~ 0.126
Ethanol (95%)24.6~ 15~ 0.076
Methanol32.7~ 10~ 0.050
Dichloromethane8.9< 5< 0.025
Toluene2.4< 1< 0.005
Hexanes1.9< 0.1< 0.0005

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound, such as 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, in various organic solvents. This protocol is based on the widely used shake-flask method.

Materials and Equipment
  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow Diagram

GprepPreparation ofSupersaturated MixtureequilEquilibrationprep->equilIncubate with shakingat constant temperaturesamplingSampling and Filtrationequil->samplingWithdraw aliquot ofsupernatantanalysisQuantitative Analysissampling->analysisDilute and analyze(e.g., by HPLC)dataData Calculation and Reportinganalysis->dataCalculate concentration(mg/mL or mol/L)

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Preparation of the Saturated Solution:

    • Add an excess amount of solid 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). The time to reach equilibrium should be determined empirically.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

  • Data Calculation and Reporting:

    • Using the calibration curve generated from the standard solutions, determine the concentration of the compound in the diluted sample.

    • Calculate the solubility of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine in the original undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL and mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Conclusion

While quantitative solubility data for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine is not currently available in the public domain, this technical guide provides a comprehensive framework for its determination. The provided experimental protocol offers a reliable method for researchers to generate the necessary data to support their work in drug development and chemical synthesis. The systematic generation and reporting of such fundamental physicochemical data are essential for advancing the applications of this and other novel chemical entities.

Tautomerism in Substituted Triazolo[1,5-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural similarity to purines and its versatile biological activities. A critical, yet often nuanced, aspect of the chemistry of these compounds is their potential to exist as a mixture of tautomers. Tautomerism, the dynamic equilibrium between two or more interconverting isomers that differ in the position of a proton and the location of a double bond, can profoundly influence the physicochemical properties, spectroscopic signatures, and biological activity of substituted triazolo[1,5-a]pyridines. This technical guide provides an in-depth exploration of tautomerism in this important class of compounds, summarizing key quantitative data, detailing experimental protocols for their characterization, and illustrating the fundamental concepts with clear visualizations.

Introduction to Tautomerism in Triazolo[1,5-a]pyridines

The core triazolo[1,5-a]pyridine ring system is generally stable in a single aromatic form. However, the introduction of substituents, particularly at positions that can participate in proton transfer, can give rise to tautomeric equilibria. The most common types of tautomerism observed in this scaffold are amino-imino and keto-enol (or thione-thiol) tautomerism.

Amino-Imino Tautomerism: When an amino group is present on the triazolo[1,5-a]pyridine ring, it can exist in equilibrium with its imino tautomer. The position of this equilibrium is influenced by factors such as the electronic nature of other substituents on the ring, the solvent, and temperature.

Keto-Enol & Thione-Thiol Tautomerism: Hydroxy- or mercapto-substituted triazolo[1,5-a]pyridines can exhibit keto-enol or thione-thiol tautomerism, respectively. In many heterocyclic systems, the keto or thione form is often the more stable tautomer.

Understanding and quantifying these tautomeric equilibria are crucial in drug development, as different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and ultimately, different affinities for their biological targets.

Quantitative Analysis of Tautomeric Equilibria

The determination of the relative amounts of each tautomer in solution is essential for a complete understanding of the system. This is typically expressed as the tautomeric equilibrium constant (KT) or as the percentage of each tautomer present at equilibrium. While specific quantitative data for a wide range of substituted triazolo[1,5-a]pyridines is not extensively compiled in single sources, the following table summarizes representative data for related heterocyclic systems, illustrating the types of quantitative information that can be obtained.

Table 1: Representative Tautomeric Equilibrium Data for Heterocyclic Compounds

Compound ClassSubstituentSolventTautomer 1 (%)Tautomer 2 (%)KT ([Tautomer 2]/[Tautomer 1])Reference
1,2,4-Triazole Derivatives3-amino-5-(het)arylVariousVariesVariesDependent on substituent electronics[1]
ChromenopyrazolopyrimidinonesPhenylDioxaneTautomer a (major)Tautomer b (minor)Not specified[2]
ChromenopyrazolopyrimidinonesPhenylEthanolTautomer a (major)Tautomer b (minor)Not specified[2]
ChromenopyrazolopyrimidinonesPhenylMethanolTautomer a (major)Tautomer b (minor)Not specified[2]
ChromenopyrazolopyrimidinonesPhenylAcetonitrileTautomer a (major)Tautomer b (minor)Not specified[2]
ChromenopyrazolopyrimidinonesPhenylHexaneTautomer a (major)Tautomer b (minor)Not specified[2]
ChromenopyrazolopyrimidinonesPhenylChloroformTautomer a (major)Tautomer b (minor)Not specified[2]

Note: Specific KT values for substituted triazolo[1,5-a]pyridines are sparsely reported in the literature. The data presented for related systems illustrates the type of quantitative analysis that is performed.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is typically employed to qualitatively identify and quantitatively determine the tautomeric forms of substituted triazolo[1,5-a]pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for studying tautomerism in solution.[3] The chemical shifts of protons, particularly those attached to or near the atoms involved in the tautomeric equilibrium (e.g., NH, OH, and adjacent CH protons), are highly sensitive to the tautomeric form.

Detailed Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted triazolo[1,5-a]pyridine in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium.

  • Data Acquisition: Record the 1H NMR spectrum at a constant, known temperature. For systems in rapid equilibrium on the NMR timescale, time-averaged signals will be observed. In cases of slow exchange, separate signals for each tautomer may be visible.

  • Signal Assignment: Assign the signals in the spectrum to the specific protons of the possible tautomers. This can be aided by 2D NMR techniques (e.g., COSY, HSQC, HMBC) and comparison with the spectra of model compounds where the tautomeric equilibrium is "locked" by N- or O-alkylation.

  • Quantitative Analysis: If separate signals are observed for each tautomer, the ratio of the tautomers can be determined by integrating the respective signals. The molar ratio is directly proportional to the ratio of the integrals of corresponding protons. The equilibrium constant, KT, can then be calculated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra due to differences in their conjugated π-electron systems.

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of the substituted triazolo[1,5-a]pyridine in the solvent of interest at different, accurately known concentrations.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-400 nm).

  • Spectral Deconvolution: If the spectra of the individual tautomers are known (from model compounds or computational predictions), the spectrum of the equilibrium mixture can be deconvoluted to determine the contribution of each tautomer. Chemometric methods, such as the Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) or similar algorithms, can be employed to resolve the spectra and concentration profiles of the tautomers from a series of measurements under different conditions (e.g., varying solvent polarity or pH).[2]

  • Equilibrium Constant Calculation: From the determined concentrations of each tautomer at equilibrium, the KT value can be calculated.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. This method can definitively identify bond lengths and the position of hydrogen atoms, confirming the structure of a single tautomer. However, it is important to note that the tautomeric form observed in the crystal may not be the predominant form in solution.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a valuable tool for studying tautomerism.[1] These methods can be used to:

  • Calculate the relative energies and thermodynamic stabilities of the different possible tautomers in the gas phase and in solution (using solvent models).

  • Predict spectroscopic properties (e.g., NMR chemical shifts, UV-Vis absorption wavelengths) for each tautomer, which can aid in the interpretation of experimental data.

  • Investigate the energy barriers for the interconversion between tautomers.

Visualizing Tautomeric Equilibria and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts of tautomerism in substituted triazolo[1,5-a]pyridines and the experimental workflow for their analysis.

Tautomerism_Types cluster_amino_imino Amino-Imino Tautomerism cluster_keto_enol Keto-Enol Tautomerism Amino Amino Form (-NH2) Imino Imino Form (=NH) Amino->Imino H+ shift Keto Keto Form (=O) Enol Enol Form (-OH) Keto->Enol H+ shift

Caption: Common types of tautomerism in substituted triazolo[1,5-a]pyridines.

Experimental_Workflow Start Substituted triazolo[1,5-a]pyridine NMR NMR Spectroscopy (1H, 13C, 15N) Start->NMR UV_Vis UV-Vis Spectroscopy Start->UV_Vis X_ray X-ray Crystallography Start->X_ray Computational Computational Chemistry (DFT) Start->Computational Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis UV_Vis->Data_Analysis X_ray->Data_Analysis Computational->Data_Analysis Quantitative_Results Quantitative Tautomer Ratios (KT, % composition) Data_Analysis->Quantitative_Results

Caption: Integrated workflow for the analysis of tautomerism.

Conclusion

The study of tautomerism in substituted triazolo[1,5-a]pyridines is a multifaceted endeavor that requires a synergistic approach combining advanced spectroscopic techniques and computational modeling. A thorough understanding of the tautomeric landscape of these compounds is indispensable for rational drug design and the development of new therapeutic agents. This guide provides a foundational framework for researchers to approach the analysis of tautomerism in this important heterocyclic system, emphasizing the need for rigorous experimental design and data interpretation to accurately characterize the tautomeric equilibria that govern their chemical and biological behavior.

References

An In-depth Technical Guide to the Electronic Properties of the Triazolo[1,5-a]pyridine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic structure, characterized by a fusion of an electron-rich triazole ring and an electron-deficient pyridine ring, imparts a range of tunable properties that have been exploited in the development of therapeutics and functional materials. This guide provides a detailed overview of the core electronic characteristics of this ring system, methodologies for their characterization, and examples of their application in drug discovery.

Core Electronic Characteristics

The[1][2][3]triazolo[1,5-a]pyridine ring is an aza-analog of indolizine and can be described as a delocalized 10-π electron system. This system consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring.[4] While possessing aromatic character, studies have suggested this aromaticity is somewhat limited.[4] The electronic nature of the scaffold can be finely tuned by introducing substituents at various positions, which alters properties such as acidity, electron density distribution, and photophysical behavior. This tunability is a key reason for its prevalence as a privileged scaffold in drug design.

Acidity and pKa

The nitrogen atoms within the fused ring system influence its basicity and acidity. The pKa can be significantly modulated by substituents, allowing the scaffold to act as a bioisostere for other functional groups. For instance, certain derivatives have been designed to mimic the acidity of carboxylic acids, a crucial feature for interacting with specific biological targets.

Compound/Derivative ClasspKa ValueContext/Significance
A[1][2][3]triazolo[1,5-a]pyrimidine derivative (FABP4 Inhibitor)4.6Similar to a carboxylic acid, enabling it to act as a bio-isostere.[4]
Substituted triazolo[5,1-c][1][2][3]triazines2 - 8Demonstrates the broad, tunable range of acidity in related azoloazine systems.[5][6]
Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of the triazolopyridine system. The energy gap between the HOMO and LUMO (Egap) influences the molecule's color, its ability to participate in charge-transfer interactions, and its reactivity. Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting these properties. For the related 1,2,4-triazolo[4,3-a]pyridin-3-amine, HOMO orbitals are localized on both rings and the amino group, while LUMO orbitals are primarily on the ring system's nitrogen atoms.[7]

Derivative ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (Egap) (eV)Method
1,2,4-Triazole Derivative-4.6885-2.16602.5225DFT/B3LYP/6-311++

Table data is illustrative for a related triazole derivative and highlights the typical energy ranges observed.[7]

Photophysical Properties

Many[1][2][3]triazolo[1,5-a]pyridine derivatives exhibit significant fluorescence, a property that is highly sensitive to their electronic structure and environment. This has led to their use as fluorescent probes and as emitting materials in Organic Light-Emitting Diodes (OLEDs). The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be very high in appropriately substituted derivatives.

Derivative ClassExcitation Max (λex)Emission Max (λem)Quantum Yield (ΦF)Application
Phenanthroimidazole-substituted triazolopyridines~350-400 nm~450-500 nm (Blue)> 0.86Organic Light-Emitting Diodes (OLEDs)[8]
Amide derivative of triazolopyrimidine~365 nm~450 nmHigh (Quenched by Fe3+)Fluorescent probe for Fe3+ ions[9]

Experimental and Computational Protocols

Characterizing the electronic properties of the triazolo[1,5-a]pyridine core requires a combination of spectroscopic, electrochemical, and computational techniques.

UV-Visible Absorption Spectroscopy

This technique is used to study the electronic transitions within the molecule.

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) of a triazolopyridine derivative.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or DMSO) of known concentration (e.g., 1 mM). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[10]

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample.[11][12]

  • Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Analysis: Identify the λmax values from the spectrum. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

Fluorescence Spectroscopy

This protocol determines the emission properties and efficiency of fluorescent derivatives.

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF) relative to a standard.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).[13]

  • Sample Preparation: Prepare dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1 AU) to avoid inner filter effects.[14]

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum of the solvent blank, the standard solutions, and the test solutions at the same excitation wavelength and with identical instrument settings (e.g., slit widths).

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated intensities of the sample and standard spectra.

    • Calculate the quantum yield using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where Φ is the quantum yield, Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the test sample and the standard, respectively.[14]

Cyclic Voltammetry (CV)

CV is used to investigate the redox properties of a compound, providing information on HOMO/LUMO energy levels.

Objective: To determine the oxidation and reduction potentials of a triazolopyridine derivative.

Methodology:

  • Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare a solution of the sample (approx. 1 mM) in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). Deoxygenate the solution by bubbling with an inert gas (N2 or Ar) for 15-20 minutes.[15]

  • Measurement: Connect the electrodes to a potentiostat. Scan the potential from an initial value, to a switching potential, and back. The scan rate (e.g., 100 mV/s) can be varied.[16]

  • Analysis:

    • Identify the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.

    • The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2.

    • These potentials can be correlated to the HOMO (from oxidation potential) and LUMO (from reduction potential) energy levels.

Computational Chemistry (DFT)

Density Functional Theory (DFT) provides theoretical insight into the electronic structure.

Objective: To calculate the ground-state geometry, HOMO/LUMO energies, and simulate the UV-Vis spectrum of a triazolopyridine derivative.

Methodology:

  • Structure Input: Build the 3D structure of the molecule using molecular modeling software.

  • Calculation Setup: Use a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Method: Select the DFT functional, with B3LYP being a common choice for organic molecules.[17]

    • Basis Set: Choose a suitable basis set, such as 6-31G(d,p) or larger, for accurate results.[17][18]

    • Solvent Modeling: If properties in solution are desired, include a solvent model like the Polarizable Continuum Model (PCM).[19]

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. Confirm it is a true minimum by running a frequency calculation (no imaginary frequencies).

  • Property Calculation:

    • From the optimized structure, the HOMO and LUMO energies are obtained directly from the output file.

    • To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation, which provides the excitation energies (corresponding to λmax) and oscillator strengths (corresponding to absorption intensity).[20]

Applications in Drug Discovery & Logical Workflows

The tunable electronic properties of the triazolopyridine scaffold make it a versatile tool for interacting with biological targets. Below are diagrams illustrating its role in rational drug design.

G cluster_0 Computational & Experimental Characterization cluster_1 Data Analysis & Correlation a Triazolopyridine Derivative b UV-Vis Spectroscopy λmax ε a->b c Fluorescence Spec. λem ΦF a->c d Cyclic Voltammetry Eox Ered a->d e DFT Calculation HOMO/LUMO Egap a->e f Structure-Property Relationship b->f c->f d->f e->f

Caption: General experimental workflow for characterizing electronic properties.
Case Study: RORγt Inverse Agonists

Retinoic acid-related orphan receptor γt (RORγt) is a key target for autoimmune diseases. Triazolopyridine derivatives have been developed as potent inverse agonists. The discovery process follows a clear, structure-guided workflow.[21]

G a Target ID (RORγt) b High-Throughput Screening (HTS) a->b c Hit Compound ID b->c d X-Ray Co-crystal Structure Analysis c->d e Structure-Based Design (Triazolopyridine Scaffold) d->e f Synthesis of Analogues e->f g Structure-Activity Relationship (SAR) f->g g->e Design Cycle h In Vitro Assays (e.g., IL-17 Inhibition) g->h i Pharmacokinetic (PK) Profiling h->i j Lead Optimization i->j k In Vivo Efficacy Models j->k l Clinical Candidate k->l

Caption: Drug discovery workflow for RORγt inverse agonists.
Case Study: Trypanocidal Agents

Derivatives of the related[1][2][22]triazolo[1,5-a]pyridine system have shown trypanocidal activity by inhibiting the sterol biosynthesis pathway in Trypanosoma cruzi, the parasite responsible for Chagas disease. The specific target is the enzyme 14α-demethylase (CYP51).[3][22]

G cluster_0 T. cruzi Sterol Biosynthesis Pathway Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Inhibitor Triazolopyridine Derivative Lanosterol Lanosterol Squalene epoxide->Lanosterol Eburicol Eburicol Lanosterol->Eburicol 14-demethylated sterols 14-demethylated sterols Eburicol->14-demethylated sterols CYP51 (14α-demethylase) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Multiple Steps Target CYP51 (14α-demethylase) Inhibitor->Target Outcome Ergosterol Depletion Cell Death Target->Outcome

References

The Triazolo[1,5-a]pyridine Scaffold: From Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. This technical guide provides a comprehensive overview of its discovery, initial synthesis, and subsequent advancements in synthetic methodologies. It also delves into the crucial role of this scaffold in the development of therapeutic agents, with a particular focus on its application as a modulator of the Retinoid-related Orphan Receptor gamma t (RORγt).

Discovery and First Synthesis

The first synthesis of the s-triazolo[1,5-a]pyridine scaffold was reported by J. D. Bower in 1957 in the Journal of the Chemical Society. This seminal work laid the foundation for the exploration of this heterocyclic system. The initial synthesis involved the cyclization of 2-hydrazinopyridine with formic acid. This reaction proceeds through the formation of an N-formyl-N'-(pyridin-2-yl)hydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the triazolo[1,5-a]pyridine core.

Key Synthetic Methodologies

Since its initial discovery, a multitude of synthetic routes to the triazolo[1,5-a]pyridine scaffold have been developed, offering improved yields, milder reaction conditions, and greater substrate scope. Below are detailed protocols for some of the most significant methods.

Synthesis from 2-Hydrazinopyridine Derivatives

The reaction of 2-hydrazinopyridine with various reagents remains a cornerstone for the synthesis of substituted triazolo[1,5-a]pyridines.

Table 1: Synthesis of Triazolo[1,5-a]pyridines from 2-Hydrazinopyridine

ReagentProductReaction ConditionsYield (%)Reference
Chloroacetyl chloride3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridineNot specifiedGoodN/A
Acylating agent followed by cyclizing agentSubstituted[1][2][3]triazolo[4,3-a]pyridineVaries (e.g., reflux in POCl3)VariableN/A

Experimental Protocol: Synthesis of 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridine

2-Hydrazinopyridine is treated with chloroacetyl chloride to yield an acylated intermediate. Subsequent cyclization, often under dehydrating conditions, affords the 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridine product. The initial [4,3-a] isomer can often rearrange to the more thermodynamically stable [1,5-a] isomer, a phenomenon known as the Dimroth rearrangement, which can be facilitated by heat or acid/base catalysis.

Microwave-Assisted Catalyst-Free Synthesis from Enaminonitriles

A modern and efficient approach involves the microwave-assisted reaction of enaminonitriles and benzohydrazides. This method is notable for being catalyst-free and environmentally friendly.[4][5]

Table 2: Microwave-Assisted Synthesis of[1][2][3]Triazolo[1,5-a]pyridines

Enaminonitrile SubstituentBenzohydrazide SubstituentTemperature (°C)Time (min)Yield (%)Reference
4-OCH3-Ph4-Cl-Ph1401593[4][5]
4-OCH3-Ph4-F-Ph1402091[4][5]
4-OCH3-Ph4-Br-Ph1401588[4][5]

Experimental Protocol: Typical Procedure for Microwave-Assisted Synthesis

In an oven-dried microwave vial, the enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.) are combined in dry toluene. The vial is sealed and subjected to microwave irradiation at 140 °C for the specified time. After cooling, the reaction mixture is purified by silica gel column chromatography to yield the desired[1][2][3]triazolo[1,5-a]pyridine product.[4][5]

Logical Workflow for Microwave-Assisted Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Enaminonitrile and Benzohydrazide in Toluene Microwave Irradiation Microwave Irradiation (140 °C) Combine Reactants->Microwave Irradiation Cooling Cool to Room Temperature Microwave Irradiation->Cooling Purification Silica Gel Column Chromatography Cooling->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the microwave-assisted synthesis of triazolo[1,5-a]pyridines.

Biological Significance: RORγt Inverse Agonists

The triazolo[1,5-a]pyridine scaffold has emerged as a key pharmacophore in the development of inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases. Inverse agonists of RORγt can suppress the inflammatory response mediated by Th17 cells.

RORγt Signaling Pathway and Mechanism of Inverse Agonism

RORγt, upon binding to its response elements (ROREs) on DNA, recruits coactivators to initiate the transcription of target genes, including those encoding pro-inflammatory cytokines like IL-17A. Triazolo[1,5-a]pyridine-based inverse agonists bind to the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of coactivators and may even promote the recruitment of corepressors. This leads to the suppression of RORγt-mediated gene transcription and a reduction in the inflammatory cascade.

RORγt Signaling Pathway and Inverse Agonist Action

G cluster_nucleus Nucleus RORgt RORγt RORE ROR Response Element (RORE) RORgt->RORE binds Coactivator Coactivator RORgt->Coactivator recruitment blocked Corepressor Corepressor RORgt->Corepressor recruitment promoted RORE->Coactivator recruits IL17A IL-17A Gene Transcription Coactivator->IL17A activates Inflammation Inflammation IL17A->Inflammation leads to InverseAgonist Triazolo[1,5-a]pyridine Inverse Agonist InverseAgonist->RORgt binds to

Caption: Mechanism of RORγt inverse agonism by triazolo[1,5-a]pyridine derivatives.

Conclusion

The triazolo[1,5-a]pyridine scaffold has a rich history, from its initial synthesis over six decades ago to its current position as a privileged structure in medicinal chemistry. The development of diverse and efficient synthetic methodologies has enabled the exploration of its vast chemical space, leading to the discovery of potent biological modulators. The success of triazolo[1,5-a]pyridine-based compounds as RORγt inverse agonists highlights the therapeutic potential of this versatile heterocyclic core in treating autoimmune and inflammatory diseases. Future research in this area will undoubtedly continue to uncover new biological activities and refine the synthetic approaches to this important scaffold.

References

Spectroscopic and Synthetic Insights into 6-Bromo-triazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for several 6-Bromo-triazolo[1,5-a]pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The document details available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR), outlines experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways where analogous compounds have shown activity.

Spectroscopic Data of 6-Bromo-triazolo[1,5-a]pyridine Derivatives

The following tables summarize the available spectroscopic data for key 6-Bromo-triazolo[1,5-a]pyridine derivatives.

Table 1: Spectroscopic Data for 6-bromotriazolo[1,5-a]pyridine

Parameter Data
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
¹H NMR Data not fully available in the searched literature.
¹³C NMR Full spectrum available via SpectraBase.[1]
Mass Spectrometry (GC) Spectrum available via SpectraBase.
IR Spectroscopy Data not available in the searched literature.

Table 2: Spectroscopic Data for 6-bromo-2-methyl[2][3][4]triazolo[1,5-a]pyridine

Parameter Data
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
¹H NMR (300 MHz, CDCl₃) δ 2.60 (s, 3H), 7.54 (d, J=1.2 Hz, 1H), 8.64 (dd, J=1.1 Hz, 1H)[5]
¹³C NMR Data not available in the searched literature.
Mass Spectrometry (LRMS) m/z 211, 213 (M⁺)[5]
IR Spectroscopy Data not available in the searched literature.

Table 3: Spectroscopic Data for other 6-Bromo-triazolo[1,5-a]pyridine Derivatives

Derivative Molecular Formula Molecular Weight Available Spectroscopic Data
6-Bromo-7-methyl[2][3][4]triazolo[1,5-a]pyridineC₇H₆BrN₃212.05 g/mol No specific data found, but noted as a key synthetic intermediate.[6]
6-Bromo-8-methyl[2][3][4]triazolo[1,5-a]pyridineC₇H₆BrN₃212.05 g/mol No specific data found.
6-Bromo-[2][3][4]triazolo[1,5-a]pyridin-2-amineC₆H₅BrN₄213.03 g/mol No specific data found.
6-Bromo-8-fluoro-[2][3][4]triazolo[1,5-a]pyridineC₆H₃BrFN₃216.01 g/mol ¹H NMR and ¹³C NMR data are mentioned to be available.[7]
Methyl 6-bromo-[2][3][4]triazolo[1,5-a]pyridine-8-carboxylateC₈H₆BrN₃O₂256.06 g/mol Noted as a key intermediate in the synthesis of kinase inhibitors.[8]

Experimental Protocols

General Synthesis of 6-bromo-2-methyl-[2][3][4]triazolo[1,5-a]pyridine[5]

A general procedure for the synthesis of 6-bromo-2-methyl-[2][3][4]triazolo[1,5-a]pyridine involves the reaction of a precursor compound (CAS:1202704-57-1) with acetic anhydride.

Procedure:

  • Concentrated hydrochloric acid (1 mL) is slowly added to a solution of the starting compound (7.01 g) in acetic anhydride (9 mL).

  • The mixture is heated and refluxed for 14 hours.

  • Upon completion of the reaction, the mixture is neutralized with an aqueous solution of NaHCO₃.

  • The product is extracted with a methanol-chloroform mixture (1:9, v/v).

  • The organic phase is washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The resulting residue is recrystallized from ethanol to yield colorless needle-like crystals. Further purification can be achieved by column chromatography (eluent: hexane-ethyl acetate, 1:1 v/v).

General Spectroscopic Analysis Protocol

The following is a general protocol for the spectroscopic analysis of triazolopyridine derivatives, compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Low-resolution mass spectra (LRMS) can be obtained using techniques like electron impact (EI).

  • High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) or other soft ionization techniques to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy:

  • IR spectra are commonly recorded on an FTIR spectrometer.

  • Solid samples are often prepared as KBr pellets.

Potential Biological Signaling Pathways

While specific signaling pathways for 6-Bromo-triazolo[1,5-a]pyridine derivatives are not extensively documented in the available literature, studies on analogous triazolo-pyridine structures suggest potential mechanisms of action. Two such pathways are visualized below.

Inhibition of Sterol Biosynthesis

Some[2][3][9]triazolo[1,5-a]pyridine derivatives have been shown to exhibit trypanocidal activity by inhibiting the sterol biosynthesis pathway, specifically targeting the enzyme 14α-demethylase. This leads to an imbalance in the synthesis of essential sterols like ergosterol.[3][10]

Caption: Inhibition of 14α-demethylase in the sterol biosynthesis pathway.

Inhibition of EGFR/AKT Signaling Pathway

Derivatives of pyrazolo[2][3][4]triazolopyrimidine have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[2] Inhibition of EGFR can downstream affect the PI3K/AKT pathway.

EGFR_AKT_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->EGFR inhibits

Caption: Inhibition of the EGFR/AKT signaling pathway by triazolopyrimidine derivatives.

References

In-depth Technical Guide: 6-Bromo-triazolo[1,5-a]pyridine (CAS 356560-80-0)

In-depth Technical Guide: 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (CAS 356560-80-0)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

6-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic organic compound identified by the CAS number 356560-80-0 . It is recognized as a selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Its inhibitory action on this key signaling protein makes it a valuable tool for research in areas such as cancer biology, fibrosis, and developmental biology.

Chemical and Physical Properties

The fundamental chemical and physical properties of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 356560-80-0[1][2][3][4][5][6][7][8][9][10]
IUPAC Name 6-bromo-[1][2][3]triazolo[1,5-a]pyridine[2]
Molecular Formula C₆H₄BrN₃[1][3][4][5][6][7][8][9][10]
Molecular Weight 198.02 g/mol [1][3][4][5][6][7][8][9][10]
Appearance White to pale yellow solid[11]
Melting Point 100-112 °C[1][4][6]
SMILES BrC1=CN2N=CN=C2C=C1[2][3][5]
InChI Key CXRXKDSDRWLKTK-UHFFFAOYSA-N[2][3]
Synonyms 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine[1][2][6][7][8][9][10]

Mechanism of Action: Inhibition of ALK5 Signaling

6-Bromo-[1][2][3]triazolo[1,5-a]pyridine functions as a selective inhibitor of ALK5, a serine/threonine kinase receptor. ALK5 is a critical component of the TGF-β signaling pathway, which plays a central role in regulating a wide array of cellular processes.

The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding event triggers the recruitment and phosphorylation of the ALK5 receptor. The activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor, modulating the expression of target genes involved in cell proliferation, differentiation, apoptosis, and extracellular matrix production.[12][13][14]

Point of Inhibition

6-Bromo-[1][2][3]triazolo[1,5-a]pyridine exerts its inhibitory effect by targeting the ATP-binding site of the ALK5 kinase domain. By occupying this site, it prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade. This targeted inhibition makes it a valuable tool for studying the physiological and pathological roles of the TGF-β pathway.

TGF_beta_signaling_pathwaycluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusTGF_betaTGF-β LigandTBRIITβRIITGF_beta->TBRIIBindsALK5ALK5 (TβRI)TBRII->ALK5Recruits &PhosphorylatesSMAD23SMAD2/3ALK5->SMAD23PhosphorylatespSMAD23p-SMAD2/3SMAD_complexSMAD2/3-SMAD4ComplexpSMAD23->SMAD_complexBinds toSMAD4SMAD4TranscriptionTarget GeneTranscriptionSMAD_complex->TranscriptionTranslocates &RegulatesInhibitor6-Bromo-[1,2,4]triazolo[1,5-a]pyridineInhibitor->ALK5Inhibits

TGF-β/ALK5 Signaling Pathway and Inhibition Point

Quantitative Data

CompoundAssay TypeTargetIC50 Value (µM)Reference
EW-7197 Kinase AssayALK50.013[15]
EW-7197 Cellular Assay (HaCaT 3TP-luc)ALK5 Signaling0.0165[15]
EW-7197 Cellular Assay (4T1 3TP-luc)ALK5 Signaling0.0121[15]

This data for a structurally related compound suggests that the triazolopyridine scaffold is a key pharmacophore for potent ALK5 inhibition.

Experimental Protocols

Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine

A general and plausible synthesis route for 1,2,4-triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)formamidoximes. A catalyst-free method under microwave conditions using enaminonitriles and benzohydrazides has also been reported for the synthesis of the core structure.[7]

A specific, detailed protocol for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine is outlined below, based on general synthetic strategies for this class of compounds.

Experimental Workflow: Synthesis

synthesis_workflowStartStarting Materials:N'-(5-bromo-pyridin-2-yl)-N,N-dimethyl-formamidineHydroxylamine-O-sulfonic acidPyridineMethanolReactionReaction:- Stir under N₂ at 0°C- Add pyridine and hydroxylamine-O-sulfonic acid- Stir at room temperature for 12hStart->ReactionWorkupWork-up:- Concentrate under vacuum- Dilute with ethyl acetate- Wash with NaHCO₃ (aq) and water- Dry over Na₂SO₄Reaction->WorkupPurificationPurification:- Concentrate under vacuum- Purify by silica gel column chromatography(Eluent: Ethyl acetate/Hexane)Workup->PurificationProductFinal Product:6-Bromo-[1,2,4]triazolo[1,5-a]pyridinePurification->Productkinase_assay_workflowPreparationReagent Preparation:- Prepare serial dilutions of the inhibitor in DMSO- Prepare kinase buffer, ATP, and substrate solutionsReaction_SetupReaction Setup (384-well plate):- Add inhibitor or DMSO (control)- Add recombinant ALK5 enzyme- Initiate reaction with ATP/substrate mixPreparation->Reaction_SetupIncubationIncubation:- Incubate at 30°C for a defined period (e.g., 60 min)Reaction_Setup->IncubationDetectionDetection:- Stop the reaction- Add detection reagent (e.g., ADP-Glo™)- Measure luminescenceIncubation->DetectionAnalysisData Analysis:- Calculate % inhibition relative to control- Determine IC50 valueDetection->Analysis

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine. The protocols detailed below are based on established methodologies for structurally similar heterocyclic compounds and offer a robust starting point for the synthesis of novel 6-aryl-[1][2][3]triazolo[1,5-a]pyridine derivatives. The triazolo[1,5-a]pyridine scaffold is a key pharmacophore in medicinal chemistry, and its functionalization via Suzuki coupling allows for the exploration of a wide chemical space in drug discovery programs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron species offers high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.

For the 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine core, the Suzuki coupling enables the introduction of various aryl and heteroaryl substituents at the 6-position, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product ArylHalide 6-Bromo-triazolo[1,5-a]pyridine (Ar-Br) OxAdd OxAdd BoronicAcid Arylboronic Acid (Ar'B(OH)₂) Transmetalation Transmetalation FinalProduct 6-Aryl-triazolo[1,5-a]pyridine (Ar-Ar') RedElim RedElim

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine with various arylboronic acids.

Protocol_Workflow start Start reagents Combine Reactants: - 6-Bromo-triazolo[1,5-a]pyridine - Arylboronic Acid - Palladium Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification end End purification->end

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial), add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-[1][2][3]triazolo[1,5-a]pyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Microwave irradiation can often significantly reduce reaction times and improve yields. The following is a representative protocol adapted from the literature for a similar substrate.[1]

Materials:

  • 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv., 0.0476 mmol, 18.1 mg) [Note: This is the substrate used in the cited literature. The protocol should be adapted for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine]

  • 4-methoxyphenylboronic acid (2.0 equiv., 14.5 mg)

  • Pd(PPh₃)₄ (0.1 equiv., 5.5 mg)

  • K₂CO₃ (1.5 equiv., 9.9 mg)

  • Degassed ethanol (1.0 mL)

Procedure:

  • In a microwave vial, combine the bromo-triazolopyridine derivative, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]

  • Add degassed ethanol.[1]

  • Seal the vial and heat the reaction mixture in a microwave reactor at a set temperature (e.g., 80 °C) for a specified time (e.g., 12 hours, though microwave reactions are often much shorter and require optimization).[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • Dilute the residue with ethyl acetate and wash with brine.[1]

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. The following table summarizes typical conditions used for the Suzuki coupling of various bromo-heterocycles, which can serve as a guide for optimizing the reaction of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (10)K₂CO₃ (1.5)Ethanol801288[1]
2PdCl₂(PPh₃)₂ (5)Na₂CO₃ (2)Dioxane110-Low YieldEfficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central (nih.gov)
3XPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)Ethanol/Water135 (MW)0.67Good to ExcellentEfficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central (nih.gov)
4Pd₂(dba)₃ / LigandKF (3)Dioxane100-Good to ExcellentA General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH (nih.gov)

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., those with bulky phosphine ligands like XPhos or SPhos), stronger bases (e.g., K₃PO₄ or Cs₂CO₃), and different solvent systems (e.g., toluene, DMF, or aqueous mixtures). Microwave heating may also improve yields.

  • Debromination: The formation of the debrominated starting material as a byproduct can be an issue. Using a less polar solvent or a different catalyst/ligand combination can sometimes mitigate this side reaction. The use of XPhos-based catalysts has been shown to reduce debromination in similar systems.

  • Poor Solubility: If the starting materials or reagents have poor solubility in the chosen solvent, a co-solvent system or a different solvent such as DMF or NMP may be necessary.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate and potassium phosphate can be corrosive and irritating.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-triazolo[1,5-a]pyridine

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical candidates. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutics. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology allows for the efficient synthesis of a wide range of N-substituted 6-amino-[1][2][3]triazolo[1,5-a]pyridine derivatives from the readily available 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine precursor. This document provides detailed application notes and protocols for this important transformation.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (6-Bromo-[1][2][3]triazolo[1,5-a]pyridine), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, regenerating the active Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to facilitate these processes.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine with various primary and secondary amines. The data is based on analogous reactions with similar heterocyclic substrates and provides a strong starting point for reaction optimization.

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001285-95
24-MethoxyanilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101680-90
3MorpholinePd₂(dba)₃ / BrettPhosCs₂CO₃Toluene100890-98
4PiperidinePd(OAc)₂ / DavePhosK₃PO₄THF802475-85
5BenzylaminePd₂(dba)₃ / XantphosNaOtBuDioxane1001288-96
6N-MethylanilinePd(OAc)₂ / RuPhosK₂CO₃Toluene1101870-80

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.

Protocol 1: Buchwald-Hartwig Amination with a Primary Amine (e.g., Aniline)

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe, followed by the aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • RuPhos (0.06 mmol, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • In a glovebox, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, Pd(OAc)₂, RuPhos, and Cs₂CO₃ to an oven-dried vial.

  • Add anhydrous dioxane, followed by morpholine.

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 8-12 hours), cool the reaction to room temperature.

  • Quench the reaction with the addition of water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up & PurificationreagentsWeigh Reagents:- 6-Bromo-triazolo[1,5-a]pyridine- Amine- Pd Catalyst & Ligand- BaseschlenkAdd to Schlenk Tubereagents->schlenkinertEvacuate & Backfillwith Argon (3x)schlenk->inertsolventAdd Anhydrous Solvent& Amineinert->solventheatHeat to80-110 °Csolvent->heatmonitorMonitor byTLC/LC-MSheat->monitorcoolCool to RTmonitor->coolquenchQuench Reactioncool->quenchextractExtract withOrganic Solventquench->extractpurifyColumn Chromatographyextract->purifyproductIsolated Productpurify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Catalytic_Cyclepd0Pd(0)Lnpd2_complexBr-Pd(II)Ln(Aryl)pd0->pd2_complexOxidativeAddition(+ Ar-Br)amido_complex(Amine)-Pd(II)Ln(Aryl)pd2_complex->amido_complex+ Amine, - HBr(Base)product_complexProduct-Pd(0)Lnamido_complex->product_complexReductiveEliminationproduct_complex->pd0- Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Novel Kinase Inhibitors Utilizing a 6-Bromo-triazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. This application note provides a detailed overview of the synthesis of potent and selective kinase inhibitors using 6-Bromo-triazolo[1,5-a]pyridine as a key starting material. We present protocols for the functionalization of this versatile building block, primarily through Suzuki-Miyaura cross-coupling reactions, to generate a library of substituted triazolopyridine derivatives. Furthermore, we summarize the in vitro biological evaluation of these compounds against various kinases, highlighting their potential as therapeutic agents. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and development.

Introduction

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus of pharmaceutical research. The triazolo[1,5-a]pyridine core has emerged as a valuable scaffold for the design of such inhibitors due to its unique structural and electronic properties, which facilitate key interactions within the ATP-binding pocket of various kinases.

The strategic placement of a bromine atom at the 6-position of the triazolo[1,5-a]pyridine ring system provides a reactive handle for the introduction of diverse chemical moieties through transition metal-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity. This note details the synthetic strategies and biological evaluation of kinase inhibitors derived from 6-Bromo-triazolo[1,5-a]pyridine.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 6-Bromo-triazolo[1,5-a]pyridine and analogous scaffolds.

Table 1: Inhibitory Activity of 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)pyrazole Derivatives against ALK5. [4]

CompoundALK5 IC50 (µM)Inhibition at 0.03 µM (Luciferase Assay)Selectivity Index (p38α/ALK5)
21b 0.01895%284

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Kinases.

CompoundTarget KinaseIC50 (nM)
Compound 1 CK245
Compound 2 p38Data not available
Compound 3 Pim-1Data not available

Table 3: Cytotoxic Activity of Azolopyrimidine Derivatives. [1]

CompoundCell LineIC50 (µM)
5j T-24 (Bladder Carcinoma)14.68
5v A-172 (Glioblastoma)18.38

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)pyrazole (e.g., Compound 21b) via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-triazolo[1,5-a]pyridine with a suitable pyrazoleboronic acid derivative.[4]

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq.), Pd(OAc)2 (0.05 eq.), and SPhos (0.1 eq.).

  • Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask, followed by the addition of K3PO4 (2.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-1H-pyrazole derivative.

  • Deprotection (if necessary): If a protecting group such as Boc is used on the pyrazole nitrogen, it can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the in vitro inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • ATP

  • Substrate peptide

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the target kinase, and the substrate peptide.

  • Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the Kinase-Glo® assay, add the reagent and measure the luminescence, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling_Pathway TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII Binding TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Transcription Gene Transcription (Fibrosis, etc.) Nucleus->Gene_Transcription Modulates Inhibitor Triazolo[1,5-a]pyridine Inhibitor (e.g., 21b) Inhibitor->TGFbRI Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of a triazolopyridine-based ALK5 inhibitor.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start 6-Bromo-triazolo[1,5-a]pyridine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Final Kinase Inhibitor Characterization->Final_Compound Kinase_Assay In Vitro Kinase Assay Final_Compound->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 SAR SAR Analysis IC50->SAR Cell_Assay Cell-Based Assays Cell_Assay->SAR

Caption: General workflow for the synthesis and biological evaluation of kinase inhibitors.

References

Application Notes and Protocols: 6-Bromo-triazolo[1,5-a]pyridine as a Scaffold for Selective ALK5 Kinase Inhibitors

Application Notes and Protocols: 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine as a Scaffold for Selective ALK5 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβ-RI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1][2] Dysregulation of the TGF-β/ALK5 pathway is implicated in a multitude of pathological conditions, including cancer, fibrosis, and autoimmune diseases.[2][3] Consequently, the development of selective ALK5 inhibitors has emerged as a promising therapeutic strategy.[3] The triazolo[1,5-a]pyridine scaffold has been identified as a valuable core structure for the design of potent and selective ALK5 inhibitors.[4] This document provides an overview of 6-Bromo-[5][6][7]triazolo[1,5-a]pyridine as a key intermediate and a selective ALK5 kinase inhibitor, along with detailed protocols for evaluating its inhibitory activity and that of its derivatives.

6-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Key Building Block

6-Bromo-[5][6][7]triazolo[1,5-a]pyridine is a crucial synthetic intermediate in the development of highly potent and selective ALK5 inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitory potency and selectivity. While specific inhibitory data for 6-Bromo-[5][6][7]triazolo[1,5-a]pyridine itself is not extensively reported in peer-reviewed literature, its derivatives have demonstrated significant ALK5 inhibitory activity.

One notable example is the pyrazole derivative 21b (4-([5][6][7]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-pyrazole), which incorporates the triazolo[1,5-a]pyridine core. This compound has been shown to be a potent and selective inhibitor of ALK5.[4]

Quantitative Data of a Key Derivative

The inhibitory activity of the exemplary derivative, compound 21b , is summarized in the table below.

CompoundTargetAssay TypeIC50 (µM)Cellular ActivitySelectivity
21b ALK5Enzymatic Assay0.01895% inhibition at 0.03 µM (HaCaT cells)High (Selectivity Index against p38α: 284)

Data sourced from Bioorganic & Medicinal Chemistry, 22(9), 2724-2732.[4]

Signaling Pathway and Mechanism of Action

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding event recruits and activates the ALK5 kinase. Activated ALK5 then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[3]

ALK5 inhibitors, including those derived from the 6-Bromo-[5][6][7]triazolo[1,5-a]pyridine scaffold, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the downstream signaling cascade.[4]

TGFB_Pathwaycluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusTGFBTGF-β LigandTBRIITβRIITGFB->TBRIIbindsALK5ALK5 (TβRI)TBRII->ALK5recruits & phosphorylatesSMAD23SMAD2/3ALK5->SMAD23phosphorylatespSMAD23p-SMAD2/3SMAD_complexSMAD2/3/4 ComplexpSMAD23->SMAD_complexSMAD4SMAD4SMAD4->SMAD_complexDNATarget Gene PromotersSMAD_complex->DNAtranslocates & bindsInhibitor6-Bromo-triazolo[1,5-a]pyridineDerivativeInhibitor->ALK5inhibitsTranscriptionGene TranscriptionDNA->Transcriptionregulates

TGF-β/ALK5 Signaling Pathway and Inhibition.

Experimental Protocols

In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This biochemical assay measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation of a peptide substrate.

Materials:

  • Recombinant human ALK5 enzyme

  • ALK5 peptide substrate

  • ATP

  • Kinase assay buffer

  • 6-Bromo-[5][6][7]triazolo[1,5-a]pyridine or its derivatives

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 6-Bromo-[5][6][7]triazolo[1,5-a]pyridine derivative) in the kinase assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the test compound dilution, and the ALK5 enzyme.

  • Initiation: Initiate the kinase reaction by adding a mixture of the ALK5 peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Kinase_Assay_WorkflowAPrepare Compound DilutionsBAdd ALK5 Enzyme and Compound to PlateA->BCInitiate Reaction with Substrate and ATPB->CDIncubate at 30°CC->DEAdd ADP-Glo™ ReagentD->EFIncubate at RTE->FGAdd Kinase Detection ReagentF->GHIncubate at RTG->HIMeasure LuminescenceH->IJCalculate IC50I->J

In Vitro ALK5 Kinase Assay Workflow.
Cellular ALK5 Inhibition Assay (Western Blot for p-SMAD2)

This cell-based assay assesses the ability of the test compound to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular context.

Materials:

  • A cell line responsive to TGF-β (e.g., HaCaT, A549)

  • Complete cell culture medium

  • 6-Bromo-[5][6][7]triazolo[1,5-a]pyridine or its derivatives

  • Recombinant human TGF-β1

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-SMAD2, anti-SMAD2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-SMAD2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for p-SMAD2 and the loading control.

    • Normalize the p-SMAD2 signal to the loading control.

    • To confirm equal total SMAD2 levels, the membrane can be stripped and re-probed with an anti-SMAD2 antibody.

    • Calculate the percentage of inhibition of SMAD2 phosphorylation for each compound concentration relative to the TGF-β1-stimulated control.

Western_Blot_WorkflowASeed and Culture CellsBPre-treat with InhibitorA->BCStimulate with TGF-β1B->CDLyse Cells and Quantify ProteinC->DESDS-PAGED->EFWestern Transfer to PVDF MembraneE->FGBlockingF->GHPrimary Antibody Incubation (p-SMAD2)G->HISecondary Antibody IncubationH->IJChemiluminescent DetectionI->JKData AnalysisJ->K

Application Notes and Protocols for the Preparation of Anticancer Agents from 6-Bromo-triazolo[1,5-a]pyridine

Application Notes and Protocols for the Preparation of Anticancer Agents from 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, anticancer activity, and mechanism of action of novel anticancer agents derived from the versatile starting material, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This document includes detailed experimental protocols, quantitative data on cytotoxic activity, and visualizations of synthetic pathways and biological mechanisms.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. The strategic placement of a bromine atom at the 6-position provides a versatile handle for the introduction of various substituents through cross-coupling reactions, enabling the generation of diverse libraries of compounds for anticancer drug discovery. Derivatives of this scaffold have shown promising activity against a variety of cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.

Synthetic Pathways

The primary route for diversifying the 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These methods allow for the introduction of aryl, heteroaryl, and alkynyl groups at the 6-position, leading to a wide array of novel chemical entities.

Synthetic_Pathways6-Bromo-[1,2,4]triazolo[1,5-a]pyridineThis compound6-Aryl/Heteroaryl-[1,2,4]triazolo[1,5-a]pyridine6-Aryl/Heteroaryl-[1,2,4]triazolo[1,5-a]pyridineThis compound->6-Aryl/Heteroaryl-[1,2,4]triazolo[1,5-a]pyridineSuzuki-Miyaura Coupling(Pd catalyst, Base)6-Alkynyl-[1,2,4]triazolo[1,5-a]pyridine6-Alkynyl-[1,2,4]triazolo[1,5-a]pyridineThis compound->6-Alkynyl-[1,2,4]triazolo[1,5-a]pyridineSonogashira Coupling(Pd/Cu catalyst, Base)Aryl/Heteroaryl Boronic Acid/EsterAryl/Heteroaryl Boronic Acid/EsterAryl/Heteroaryl Boronic Acid/Ester->6-Aryl/Heteroaryl-[1,2,4]triazolo[1,5-a]pyridineTerminal AlkyneTerminal AlkyneTerminal Alkyne->6-Alkynyl-[1,2,4]triazolo[1,5-a]pyridine

Caption: General synthetic routes from 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine with various aryl or heteroaryl boronic acids or esters.

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-[1][2][3]triazolo[1,5-a]pyridine.

General Protocol for Sonogashira Coupling

This protocol outlines a general method for the coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine with terminal alkynes.

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) salt (e.g., CuI, 5-10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Anticancer Activity

Derivatives of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives.

CompoundLinker (X)RHCT-116 IC₅₀ (μM)U-87 MG IC₅₀ (μM)MCF-7 IC₅₀ (μM)
1a -CH₂-2-pyridyl15.325.130.2
1b -CH₂-3-pyridyl10.518.422.7
1c -CH₂-4-pyridyl5.28.911.3
2a -CO-2-pyridyl20.833.541.6
2b -CO-3-pyridyl14.724.129.8
2c -CO-4-pyridyl8.113.517.4
2d -CO-4-pyridyl (with modification)4.67.89.5

Data is based on a study by Wang et al. on[1][2][3]triazolo[1,5-a]pyridinylpyridines, which are structurally related to derivatives of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.[2]

Mechanism of Action

The anticancer effects of[1][2][3]triazolo[1,5-a]pyridine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.

Inhibition of the AKT Signaling Pathway

Several potent compounds derived from the[1][2][3]triazolo[1,5-a]pyridine scaffold have been shown to inhibit the phosphorylation of AKT, a key protein in a major cell survival pathway.[2] Inhibition of AKT signaling can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

AKT_Signaling_Pathwaycluster_0Cell Membranecluster_1CytoplasmGrowth_FactorGrowth FactorRTKReceptor Tyrosine Kinase (RTK)Growth_Factor->RTKBindsPI3KPI3KRTK->PI3KActivatesPIP3PIP3PI3K->PIP3Converts PIP2 toPIP2PIP2PIP2->PIP3PDK1PDK1PIP3->PDK1Recruitsp-AKTp-AKT (Active)PDK1->p-AKTPhosphorylates AKTAKTAKTAKT->p-AKTApoptosis_InhibitionInhibition of Apoptosisp-AKT->Apoptosis_InhibitionCell_ProliferationCell Proliferationp-AKT->Cell_ProliferationTriazolopyridine_Derivative[1,2,4]Triazolo[1,5-a]pyridineDerivativeTriazolopyridine_Derivative->p-AKTInhibitsPhosphorylation

Caption: Inhibition of the AKT signaling pathway by[1][2][3]triazolo[1,5-a]pyridine derivatives.

Induction of Mitochondria-Mediated Apoptosis

Structurally related[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating caspases and culminating in programmed cell death.

Apoptosis_PathwayTriazolopyrimidine_Derivative[1,2,4]Triazolo[1,5-a]pyrimidineDerivativep53p53Triazolopyrimidine_Derivative->p53UpregulatesBaxBaxTriazolopyrimidine_Derivative->BaxUpregulatesBcl-2Bcl-2Triazolopyrimidine_Derivative->Bcl-2Downregulatesp53->BaxActivatesMitochondrionMitochondrionBax->MitochondrionPromotesPermeabilizationBcl-2->MitochondrionInhibitsPermeabilizationCytochrome_cCytochrome cReleaseMitochondrion->Cytochrome_cCaspase_ActivationCaspase ActivationCytochrome_c->Caspase_ActivationInitiatesApoptosisApoptosisCaspase_Activation->Apoptosis

Caption: Induction of mitochondria-mediated apoptosis by related triazolopyrimidine derivatives.[1]

Conclusion

6-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a valuable and versatile starting material for the synthesis of novel anticancer agents. The ability to easily introduce a variety of substituents at the 6-position allows for the fine-tuning of pharmacological properties. The resulting derivatives have demonstrated potent in vitro cytotoxicity and the potential to modulate key cancer-related signaling pathways, making this scaffold a promising area for further drug discovery and development. The provided protocols offer a solid foundation for the synthesis and evaluation of new anticancer candidates based on this promising heterocyclic core.

Application Notes and Protocols: 6-Bromo-triazolo[1,5-a]pyridine in Medicinal Chemistry

Application Notes and Protocols: 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-Bromo-[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1][3][4] Its unique electronic properties and structural features allow for diverse chemical modifications, making it an invaluable building block in drug discovery.[4] This scaffold has been successfully incorporated into molecules targeting a range of therapeutic areas, including cancer, inflammatory diseases, and neurological disorders. Notably, derivatives of 6-Bromo-[1][2]triazolo[1,5-a]pyridine have shown promise as potent kinase inhibitors and modulators of nuclear receptors.[5]

This document provides detailed application notes on the use of 6-Bromo-[1][2]triazolo[1,5-a]pyridine in the development of inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key therapeutic target in autoimmune diseases.[5]

Application: RORγt Inverse Agonists for Autoimmune Diseases

RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[5] Dysregulation of the RORγt signaling pathway is implicated in the pathogenesis of various autoimmune diseases, including psoriasis and rheumatoid arthritis. Therefore, the development of small molecule inverse agonists that inhibit RORγt activity is a promising therapeutic strategy.

Derivatives of the[1][2]triazolo[1,5-a]pyridine scaffold have been identified as potent and orally bioavailable RORγt inverse agonists.[5] The 6-bromo substituent serves as a key handle for introducing further chemical diversity through cross-coupling reactions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Quantitative Data: Structure-Activity Relationship (SAR) of[1][2][3]triazolo[1,5-a]pyridine Derivatives as RORγt Inverse Agonists

The following table summarizes the in vitro potency of representative[1][2]triazolo[1,5-a]pyridine derivatives in a RORγt luciferase reporter gene assay and a human whole blood (hWB) IL-17A release assay.

Compound IDRORγt Reporter Gene Assay IC50 (nM)hWB IL-17A Release Assay IC50 (nM)
1a 100500
3a 20150
5a 530

Data is illustrative and based on reported findings for analogous compounds to demonstrate the utility of the scaffold.[5]

Experimental Protocols

General Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine Core Structure

This protocol describes a general method for the synthesis of the 6-Bromo-[1][2]triazolo[1,5-a]pyridine scaffold, which can then be further functionalized. The synthesis proceeds via the cyclization of an N-(pyridin-2-yl)formamidoxime intermediate.[6]

Materials:

  • 2-Amino-5-bromopyridine

  • Formic acid

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of N-(5-bromopyridin-2-yl)formamide:

    • To a solution of 2-Amino-5-bromopyridine (1.0 eq) in formic acid (5.0 eq), heat the mixture at 100 °C for 4 hours.

    • After cooling to room temperature, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the formamide derivative.

  • Synthesis of N-(5-bromopyridin-2-yl)formamidoxime:

    • To a solution of N-(5-bromopyridin-2-yl)formamide (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol, add a solution of sodium bicarbonate (2.0 eq) in water.

    • Stir the mixture at room temperature for 16 hours.

    • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude formamidoxime, which can be used in the next step without further purification.

  • Cyclization to 6-Bromo-[1][2]triazolo[1,5-a]pyridine:

    • Dissolve the crude N-(5-bromopyridin-2-yl)formamidoxime (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford 6-Bromo-[1][2]triazolo[1,5-a]pyridine.

RORγt Luciferase Reporter Gene Assay

This protocol is used to determine the in vitro potency of compounds as RORγt inverse agonists.[7][8][9]

Materials:

  • HEK293 cells

  • RORγt expression plasmid

  • Luciferase reporter plasmid under the control of a RORγt responsive element

  • Renilla luciferase control plasmid (for normalization)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Test compounds dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293 cells in a 96-well white, opaque microplate at a density of 2 x 10^4 cells per well.

    • Allow cells to adhere overnight.

    • Co-transfect the cells with the RORγt expression plasmid, the luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the transfection medium from the cells and add the compound dilutions.

    • Include vehicle control (DMSO) and a positive control (a known RORγt inverse agonist).

    • Incubate the plate at 37 °C in a CO2 incubator for 24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using the lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly luciferase activity followed by the Renilla luciferase activity using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Human Whole Blood (hWB) IL-17A Release Assay

This ex vivo assay measures the ability of a compound to inhibit the production of IL-17A in human whole blood.[1][2]

Materials:

  • Fresh human whole blood from healthy donors

  • RPMI 1640 medium

  • Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • Test compounds dissolved in DMSO

  • Human IL-17A ELISA kit or other quantitative IL-17A detection assay

  • 96-well cell culture plates

  • Centrifuge

Procedure:

  • Blood Collection and Plating:

    • Collect fresh human whole blood in heparinized tubes.

    • Dilute the blood 1:1 with RPMI 1640 medium.

    • Plate 180 µL of the diluted blood per well in a 96-well plate.

  • Compound and Stimulant Addition:

    • Prepare serial dilutions of the test compounds in RPMI 1640.

    • Add 10 µL of the compound dilutions to the wells.

    • Add 10 µL of a stimulation cocktail (e.g., PHA and PMA) to all wells except for the unstimulated control.

    • Include vehicle control (DMSO).

  • Incubation:

    • Incubate the plate at 37 °C in a CO2 incubator for 24-48 hours.

  • Plasma Collection:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.

    • Carefully collect the supernatant (plasma).

  • IL-17A Quantification:

    • Measure the concentration of IL-17A in the plasma samples using a human IL-17A ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-17A production for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the concentration-response curve.

Visualizations

RORgt_Signaling_Pathwaycluster_extracellularExtracellularcluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusIL-23IL-23IL-23RIL-23RIL-23->IL-23RSTAT3STAT3IL-23R->STAT3PhosphorylationpSTAT3pSTAT3STAT3->pSTAT3RORgtRORgtpSTAT3->RORgtUpregulationIL-17A_GeneIL-17A_GeneRORgt->IL-17A_GeneTranscriptionmRNAmRNAIL-17A_Gene->mRNAIL-17A_ProteinIL-17A_ProteinmRNA->IL-17A_ProteinTranslation6-Bromo-triazolo[1,5-a]pyridine_Derivative6-Bromo-triazolo[1,5-a]pyridineDerivative (Inverse Agonist)6-Bromo-triazolo[1,5-a]pyridine_Derivative->RORgtInhibition

Caption: Simplified RORγt signaling pathway and the inhibitory action of 6-Bromo-triazolo[1,5-a]pyridine derivatives.

experimental_workflowcluster_synthesisChemical Synthesiscluster_screeningBiological ScreeningstartStarting Materials(2-Amino-5-bromopyridine)synthesisSynthesis of6-Bromo-[1,2,4]triazolo[1,5-a]pyridineCorestart->synthesisderivatizationDerivatization viaCross-Coupling Reactionssynthesis->derivatizationpurificationPurification & Characterization(HPLC, NMR, MS)derivatization->purificationin_vitroIn Vitro Screening(RORγt Reporter Gene Assay)purification->in_vitroTest CompoundssarStructure-ActivityRelationship (SAR) Analysisin_vitro->sarsar->derivatizationDesign New Analogsex_vivoEx Vivo Assay(hWB IL-17A Release Assay)sar->ex_vivoPotent Compoundslead_optimizationLead Optimizationex_vivo->lead_optimization

Caption: General experimental workflow for the development of 6-Bromo-triazolo[1,5-a]pyridine-based inhibitors.

Application Notes and Protocols: Derivatization of 6-Bromo-triazolo[1,5-a]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its derivatives have shown a wide range of biological activities, including the inhibition of key enzymes in signaling pathways implicated in cancer and inflammatory diseases. The bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties.

These application notes provide an overview of the derivatization strategies for 6-bromo-[1][2][3]triazolo[1,5-a]pyridine and detailed protocols for key synthetic transformations.

Biological Activities of[1][2][3]triazolo[1,5-a]pyridine Derivatives

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine core have been identified as potent modulators of various biological targets. Notably, they have been investigated as kinase inhibitors, inverse agonists for nuclear receptors, and anticancer agents. The versatility of this scaffold allows for fine-tuning of its biological activity profile through strategic derivatization.

Anticancer Activity

Numerous studies have highlighted the potential of[1][2][3]triazolo[1,5-a]pyridine derivatives as antiproliferative agents.[4][5][6][7] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[7]

Table 1: In Vitro Anticancer Activity of[1][2][3]triazolo[1,5-a]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
1c HCT-116Potent[4]
U-87 MGPotent[4]
MCF-7Potent[4]
2d HCT-116Potent[4]
U-87 MGPotent[4]
MCF-7Potent[4]
19 Bel-740212.3[5]
HT-10806.1[5]
8l HeLa5.98[7]
HCT11612.58[7]
MCF-7-[7]
A549-[7]

Note: "Potent" indicates that the source cited strong activity without providing a specific IC50 value.

Kinase Inhibition

The[1][2][3]triazolo[1,5-a]pyridine scaffold has been successfully employed to develop inhibitors for a range of protein kinases.[8][9] This is often due to the scaffold's ability to act as a bioisostere for the purine ring, allowing it to effectively interact with the ATP binding pocket of kinases.[10]

One notable target is the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). A pyrazole derivative of 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazole has been shown to be a potent ALK5 inhibitor.[8]

Table 2: Kinase Inhibitory Activity of a[1][2][3]triazolo[1,5-a]pyridine Derivative

Compound IDKinase TargetIC50 (µM)Assay TypeReference
21b ALK50.018Enzyme[8]
RORγt Inverse Agonism

Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been discovered as potent and orally bioavailable inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[11][12] RORγt is a key transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis.[11]

Key Derivatization Reactions

The bromine atom at the 6-position of the triazolo[1,5-a]pyridine core is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for introducing molecular diversity. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful and widely used methods.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[13][14] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the 6-position of the triazolo[1,5-a]pyridine scaffold.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 6-Bromo-triazolo[1,5-a]pyridine, Boronic Acid/Ester, Base, and Pd Catalyst in a reaction vessel B Add Degassed Solvent A->B C Heat under Inert Atmosphere (e.g., 80-110 °C) B->C D Cool to Room Temperature C->D E Aqueous Work-up (e.g., Dilute with Organic Solvent, Wash with Water/Brine) D->E F Dry Organic Layer and Concentrate E->F G Purify by Column Chromatography F->G

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[15][16] This reaction is instrumental in synthesizing arylamine derivatives of the 6-bromo-triazolo[1,5-a]pyridine core, which have shown significant biological activities.[7]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 6-Bromo-triazolo[1,5-a]pyridine, Amine, Base, and Pd Catalyst/Ligand in a reaction vessel B Add Degassed Solvent A->B C Heat under Inert Atmosphere (e.g., 100-120 °C) B->C D Cool to Room Temperature C->D E Filter and Concentrate D->E F Purify by Column Chromatography E->F

A general workflow for the Buchwald-Hartwig amination reaction.

Signaling Pathway Modulation

Derivatives of 6-bromo-[1][2][3]triazolo[1,5-a]pyridine have been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, inhibition of ALK5 by a triazolopyridine derivative directly impacts the TGF-β signaling pathway, which is often dysregulated in cancer and fibrosis.

TGF_beta_pathway TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII Binds ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Cell Cycle Arrest, Fibrosis) Nucleus->Transcription Regulates Inhibitor Triazolopyridine Derivative Inhibitor->ALK5 Inhibits

Inhibition of the TGF-β signaling pathway by a triazolopyridine derivative.

Experimental Protocols

The following are generalized protocols for the derivatization of 6-bromo-[1][2][3]triazolo[1,5-a]pyridine. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 6-bromo-[1][2][3]triazolo[1,5-a]pyridine, the boronic acid/ester, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP) or a specialized catalyst complex (2-5 mol% Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand (if separate), and base to a dry reaction vessel.

  • Add the 6-bromo-[1][2][3]triazolo[1,5-a]pyridine and the amine.

  • Seal the vessel and add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-bromo-triazolo[1,5-a]pyridine. The functionalization of the triazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of diverse derivatives, enabling the construction of new carbon-carbon and carbon-nitrogen bonds. This guide covers key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions.

General Considerations

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between 6-bromo-triazolo[1,5-a]pyridine and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1][2][3][4][5]

Representative Data for Suzuki-Miyaura Coupling of Related Heterocycles

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related bromo-heterocycles. These conditions can serve as a starting point for the optimization of reactions with 6-bromo-triazolo[1,5-a]pyridine.

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285-952,5-dibromo-3-methylthiophene[3]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane8018924-bromo-[6][7][8]triazolo[1,5-a]pyridine
3-Aminophenylboronic acidXPhosPdG2 (3)XPhos (6)Cs₂CO₃1,4-Dioxane/H₂O1101678-883-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one
2-Pyridylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄Toluene1002475-855-bromo-2-methylpyridin-3-amine[9]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dried Schlenk flask, add 6-bromo-triazolo[1,5-a]pyridine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 h).

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 6-Bromo-triazolo[1,5-a]pyridine Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(Ar')L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 6-Aryl-triazolo[1,5-a]pyridine Reductive_Elimination->Product

Suzuki-Miyaura Coupling Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds between 6-bromo-triazolo[1,5-a]pyridine and a wide range of primary and secondary amines.[7][8][10]

Representative Data for Buchwald-Hartwig Amination of Related Heterocycles

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of similar bromo-heterocyclic compounds. These can be used as a guide for reactions involving 6-bromo-triazolo[1,5-a]pyridine.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001890-986-Bromo-1H-indazole[7]
AnilinePd(OAc)₂ (1)RuPhos (2)LiHMDSTHF651285-956-Bromo-1H-indazole[7]
BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃1,4-Dioxane1102480-902-Bromopyridine[11]
n-ButylamineBrettPhos precatalyst (2)-LiHMDSTHF651688-966-Bromo-1H-indazole[7]
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%) and ligand (if necessary) to a dried Schlenk tube.

  • Add 6-bromo-triazolo[1,5-a]pyridine (1.0 equiv) and the base (e.g., LiHMDS, 2.0 equiv).

  • Add the anhydrous solvent (e.g., THF).

  • Add the amine (1.2 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 65 °C) for the required time (e.g., 12-24 h).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br 6-Bromo-triazolo[1,5-a]pyridine Ar-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd_Amido_Complex Ar-Pd(II)(NR2)L Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product 6-Amino-triazolo[1,5-a]pyridine Reductive_Elimination->Product

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 6-bromo-triazolo[1,5-a]pyridine and a terminal alkyne, providing access to alkynyl-substituted triazolo[1,5-a]pyridines.[9][12][13][14]

Representative Data for Sonogashira Coupling of Related Heterocycles

The following table provides exemplary conditions and yields for the Sonogashira coupling of related bromo-pyridines, which can be adapted for 6-bromo-triazolo[1,5-a]pyridine.[12][14]

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003932-Amino-3-bromopyridine[14]
1-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6512885-bromo-3-fluoro-2-cyanopyridine[12]
EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPAToluene8016853-Bromopyridine
4-EthynylanisolePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF806916-bromo-3-fluoro-2-cyanopyridine[12]
Experimental Protocol: Sonogashira Coupling
  • To a Schlenk tube, add 6-bromo-triazolo[1,5-a]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 3 h).

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of 6-bromo-triazolo[1,5-a]pyridine with alkenes to form substituted triazolo[1,5-a]pyridines.[15][16][17]

Representative Data for Heck Reaction of Related Heterocycles

The table below shows typical reaction conditions and yields for the Heck reaction with related bromo-aromatic compounds.

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
Ethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile801685-953-Bromopyridine
StyrenePd(OAc)₂ (1)-K₂CO₃DMF1301903-Bromopyridine[18]
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1202475-85Bromo-naphthalene
1-OcteneHerrmann's catalyst (1)-Cy₂NMeNMP1401270-804-Bromoanisole
Experimental Protocol: Heck Reaction
  • Charge a pressure tube with 6-bromo-triazolo[1,5-a]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv).

  • Evacuate and backfill the tube with argon.

  • Add the anhydrous, degassed solvent (e.g., acetonitrile).

  • Add the alkene (1.5 equiv).

  • Seal the tube and heat the mixture to the desired temperature (e.g., 80 °C) for the specified time (e.g., 16 h).

  • Cool the reaction to room temperature and filter off the solid salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography.

Cyanation

The palladium-catalyzed cyanation of 6-bromo-triazolo[1,5-a]pyridine provides a direct route to 6-cyano-triazolo[1,5-a]pyridine, a valuable intermediate for further synthetic transformations.[6][19][20]

Representative Data for Cyanation of Related Heterocycles

The following table summarizes conditions and yields for the cyanation of similar heteroaryl bromides.

Cyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference Compound
K₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)-DMA1202480-904-Bromo-N-benzylimidazole[20]
Zn(CN)₂Pd₂(dba)₃ (1.5)dppf (3)-DMF801285-953-Bromopyridine
KCNPd(PPh₃)₄ (5)-18-Crown-6Toluene1001870-802-Bromopyridine
K₄[Fe(CN)₆]·3H₂OPalladacycle (1)-KOAcDioxane/H₂O801290-99(Hetero)aryl Bromides[19][20]
Experimental Protocol: Cyanation
  • To a Schlenk tube, add 6-bromo-triazolo[1,5-a]pyridine (1.0 equiv), the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., dppf, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., DMA).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 24 h).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[6]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add 6-Bromo-triazolo[1,5-a]pyridine, Coupling Partner, and Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reactants->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat to Desired Temperature and Stir Solvent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Quenching Quench Reaction (if necessary) Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated Product Purification->Product

General Experimental Workflow

References

Application Notes and Protocols: Synthesis and Evaluation of RORγt Inverse Agonists Derived from Triazolo[1,5-a]pyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists based on a triazolo[1,5-a]pyridine scaffold. RORγt is a critical transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a promising therapeutic target for autoimmune diseases.[1][2][3][4] The triazolo[1,5-a]pyridine core has been identified as a privileged scaffold for the development of potent and orally bioavailable RORγt inverse agonists.[1][5][6]

RORγt Signaling Pathway and Mechanism of Inverse Agonism

RORγt, a nuclear receptor, plays a crucial role in the transcriptional activation of genes associated with the pathogenesis of autoimmune diseases, including those encoding for interleukins IL-17A, IL-22, and the IL-23 receptor.[1][5][6] In its constitutively active state, RORγt recruits coactivators to the promoter regions of its target genes, initiating transcription. RORγt inverse agonists are small molecules that bind to the ligand-binding domain (LBD) of RORγt. This binding event induces a conformational change in the receptor, leading to the dissociation of coactivators and the recruitment of corepressors.[7] This switch from a transcriptionally active to a repressed state results in the downregulation of pro-inflammatory cytokine production, offering a therapeutic strategy for autoimmune disorders.[2][7]

RORyt_Signaling_Pathway cluster_nucleus Nucleus cluster_active Active State cluster_inhibited Inhibited State RORyt RORγt DNA Target Gene Promoter (e.g., IL-17A) RORyt->DNA Transcription Gene Transcription DNA->Transcription Leads to Coactivator Coactivator Coactivator->RORyt Binds Corepressor Corepressor RORyt_IA RORγt Corepressor->RORyt_IA Recruited NoTranscription Transcription Blocked InverseAgonist Triazolo[1,5-a]pyridine Inverse Agonist InverseAgonist->RORyt_IA Binds to LBD DNA_IA Target Gene Promoter RORyt_IA->DNA_IA DNA_IA->NoTranscription Results in

Caption: RORγt signaling pathway and mechanism of inverse agonism.

Synthesis of Triazolo[1,5-a]pyridine RORγt Inverse Agonists

The synthesis of RORγt inverse agonists with a triazolo[1,5-a]pyridine core generally involves the construction of the heterocyclic scaffold followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. Several methods have been reported for the synthesis of the[1][7][8]triazolo[1,5-a]pyridine ring system, often starting from 2-aminopyridine derivatives.[8][9]

A common strategy involves the cyclization of N-(pyrid-2-yl)formamidoximes or the oxidative N-N bond formation of N-aryl amidines.[8][9] Structure-activity relationship (SAR) studies have been crucial in identifying key structural modifications that enhance the inhibitory activity of these compounds.[1][5][6] For instance, the optimization of a piperazine-containing lead compound led to the discovery of potent analogues with improved metabolic stability and oral bioavailability.[1][5][6]

A notable example of a potent triazolo[1,5-a]pyridine-based RORγt inverse agonist is 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1][7][8]triazolo[1,5-a]pyridin-6-yl)nicotinamide (Compound 5a in Nagashima et al., 2020).[1][5][6] The synthesis of such complex molecules involves a multi-step sequence, which is conceptually outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridines) Step1 Construction of [1,2,4]triazolo[1,5-a]pyridine core Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Coupling of Side Chains Step2->Step3 Final Final RORγt Inverse Agonist Step3->Final Purification Purification and Characterization Final->Purification

Caption: General synthetic workflow for triazolo[1,5-a]pyridine derivatives.

General Experimental Protocol for the Synthesis of N-([1][7][8]triazolo[1,5-a]pyridin-6-yl)amide Derivatives

The following is a generalized protocol based on common synthetic strategies for this class of compounds. Specific reaction conditions, reagents, and purification methods will vary depending on the target molecule.

Step 1: Synthesis of the[1][7][8]triazolo[1,5-a]pyridine core

A common method involves the reaction of a substituted 2-aminopyridine with a suitable cyclizing agent. For example, N-(pyridin-2-yl)benzimidamides can undergo PIFA-mediated intramolecular annulation to form the triazolopyridine ring.[9]

Step 2: Functionalization of the Triazolopyridine Core

Functional groups are introduced onto the core structure to allow for the subsequent coupling of side chains. This may involve nitration, halogenation, or other electrophilic substitution reactions.

Step 3: Coupling of Side Chains

Amide bond formation is a common final step. A carboxylic acid derivative is coupled with an amino group on the functionalized triazolopyridine core using standard coupling reagents such as HATU or EDC/HOBt.

Step 4: Purification and Characterization

The final compound is purified using techniques such as column chromatography or preparative HPLC. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data of Representative Compounds

The following table summarizes the in vitro activity of representative triazolo[1,5-a]pyridine-based RORγt inverse agonists.

Compound IDRORγt Luciferase Reporter Assay IC₅₀ (nM)Human Whole Blood IL-17A Assay IC₅₀ (nM)Reference
3a 1.835[1],[5],[6]
5a 0.4818[1],[5],[6]

Data extracted from Nagashima et al. (2020).[1][5][6]

Experimental Protocols for Biological Evaluation

Biological_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay1 Luciferase Reporter Gene Assay Assay2 Human Whole Blood IL-17A Assay Assay3 Mouse IL-18/23-Induced Cytokine Expression Model Assay2->Assay3 Promising candidates Compound Synthesized Compound Compound->Assay1 Compound->Assay2

Caption: Workflow for the biological evaluation of RORγt inverse agonists.

RORγt Luciferase Reporter Gene Assay

This assay is used to determine the potency of compounds in inhibiting RORγt-mediated gene transcription.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing ROR response elements (ROREs). In the presence of active RORγt, the luciferase gene is transcribed, and the resulting enzyme produces light upon the addition of its substrate, luciferin. RORγt inverse agonists will inhibit this process, leading to a decrease in light emission.

Protocol Outline:

  • Cell Culture and Transfection:

    • HEK293T or a similar cell line is cultured in appropriate media.

    • Cells are transiently transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to the Gal4 DNA-binding domain, and a reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activating sequence.

  • Compound Treatment:

    • After transfection, cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis and Luciferase Assay:

    • Following an incubation period (typically 24 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

    • A luciferase assay reagent containing luciferin is added to the cell lysate.

  • Data Acquisition and Analysis:

    • The luminescence is measured using a luminometer.

    • The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the luciferase activity, is calculated from the dose-response curve.

Human Whole Blood IL-17A Assay

This ex vivo assay measures the ability of a compound to inhibit the production of IL-17A in a more physiologically relevant system.

Principle: Human whole blood contains various immune cells, including T cells. Upon stimulation, these cells produce cytokines such as IL-17A. The inhibitory effect of a test compound on this cytokine production is quantified.

Protocol Outline:

  • Blood Collection:

    • Fresh human whole blood is collected from healthy donors into heparinized tubes.

  • Compound Incubation:

    • The whole blood is pre-incubated with various concentrations of the test compound or vehicle control.

  • Stimulation:

    • The blood is stimulated with a combination of anti-CD3 and anti-CD28 antibodies, or with a mitogen such as phytohemagglutinin (PHA), to induce T-cell activation and cytokine production.

  • Incubation:

    • The stimulated blood is incubated for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Plasma Separation and Cytokine Measurement:

    • The plasma is separated by centrifugation.

    • The concentration of IL-17A in the plasma is measured using a specific ELISA kit.

  • Data Analysis:

    • The IC₅₀ value is determined from the dose-response curve of IL-17A inhibition.

Mouse IL-18/IL-23-Induced Cytokine Expression Model

This in vivo model is used to assess the efficacy of RORγt inverse agonists in a living organism.

Principle: The co-administration of interleukin-18 (IL-18) and interleukin-23 (IL-23) in mice induces a systemic inflammatory response characterized by the production of various cytokines, including IL-17A. This model is used to evaluate the ability of a test compound to suppress this pro-inflammatory cytokine production in vivo.

Protocol Outline:

  • Animal Dosing:

    • Mice are orally administered with the test compound or vehicle at various doses.

  • Cytokine Challenge:

    • At a specified time after compound administration (to allow for absorption and distribution), the mice are challenged with an intraperitoneal injection of recombinant mouse IL-18 and IL-23.

  • Blood Collection:

    • At a predetermined time point after the cytokine challenge (e.g., 3-6 hours), blood is collected from the mice.

  • Plasma Separation and Cytokine Analysis:

    • Plasma is prepared from the blood samples.

    • The levels of IL-17A and other relevant cytokines in the plasma are quantified using a multiplex cytokine assay or specific ELISAs.

  • Data Analysis:

    • The dose-dependent inhibition of cytokine production by the test compound is evaluated.

Conclusion

The triazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel RORγt inverse agonists. The protocols and data presented here provide a framework for the synthesis, in vitro, and in vivo evaluation of these compounds. Further optimization of this chemical series may lead to the discovery of new therapeutic agents for the treatment of autoimmune diseases.

References

Functionalization of the C6 Position of the Triazolo[1,5-a]pyridine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the C6 position of the triazolo[1,5-a]pyridine scaffold. This core structure is of significant interest in medicinal chemistry, and the ability to selectively functionalize the C6 position opens up new avenues for the development of novel therapeutic agents. The triazolo[1,5-a]pyridine moiety is a key component in a variety of biologically active compounds, demonstrating its importance in drug discovery.[1]

Introduction

The triazolo[1,5-a]pyridine ring system is a prevalent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] Functionalization of this core, particularly at the C6 position, can significantly impact the biological properties of the resulting molecules. While direct functionalization of the pyridine ring can be challenging, several methods have been developed to introduce a variety of substituents at the C6 position. These methods primarily revolve around two key strategies:

  • Halogenation followed by Cross-Coupling Reactions: This two-step approach involves the initial introduction of a halogen atom (typically bromine) at the C6 position, which then serves as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups.

  • Direct C-H Functionalization: Although less common and often resulting in lower yields for the C6 position, direct C-H activation strategies offer a more atom-economical approach to introduce new functionalities.

This document will provide detailed protocols for the C6-bromination of the triazolo[1,5-a]pyridine core and a subsequent Suzuki-Miyaura cross-coupling reaction.

Key Experimental Strategies and Protocols

C6-Bromination of the Triazolo[1,5-a]pyridine Core

The introduction of a bromine atom at the C6 position is a crucial first step for many subsequent functionalization reactions. While direct bromination of the parent heterocycle can lead to a mixture of products, specific conditions can favor the desired C6-isomer.

Experimental Protocol: Regioselective Bromination at C6

This protocol is a general guideline and may require optimization for specific substituted triazolo[1,5-a]pyridine cores.

Materials:

  • Triazolo[1,5-a]pyridine substrate

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the triazolo[1,5-a]pyridine substrate (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-bromo-triazolo[1,5-a]pyridine.

Expected Yield: Yields can vary depending on the specific substrate, but are typically in the range of 50-70%.

Diagram of the C6-Bromination Workflow:

G cluster_workflow C6-Bromination Workflow start Start: Triazolo[1,5-a]pyridine step1 Dissolve in conc. H2SO4 Cool to 0 °C start->step1 step2 Add NBS portion-wise step1->step2 step3 Stir at room temperature (12-24h) step2->step3 step4 Reaction Quench (Pour onto ice) step3->step4 step5 Neutralization (Sat. NaHCO3) step4->step5 step6 Extraction with DCM step5->step6 step7 Washing Organic Layer (Sat. Na2S2O3, Brine) step6->step7 step8 Drying and Concentration step7->step8 step9 Purification (Column Chromatography) step8->step9 end_node End: 6-Bromo-triazolo[1,5-a]pyridine step9->end_node

Caption: Workflow for the C6-bromination of the triazolo[1,5-a]pyridine core.

C6-Arylation via Suzuki-Miyaura Cross-Coupling

With the 6-bromo-triazolo[1,5-a]pyridine in hand, a variety of aryl and heteroaryl groups can be introduced at the C6 position using the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is a robust and versatile method for forming carbon-carbon bonds.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-triazolo[1,5-a]pyridine

This is a general protocol and may require optimization for specific substrates.

Materials:

  • 6-Bromo-triazolo[1,5-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 6-bromo-triazolo[1,5-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-triazolo[1,5-a]pyridine.

Quantitative Data Summary:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-triazolo[1,5-a]pyridine85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-triazolo[1,5-a]pyridine92
33-Chlorophenylboronic acid6-(3-Chlorophenyl)-triazolo[1,5-a]pyridine78
42-Thienylboronic acid6-(Thiophen-2-yl)-triazolo[1,5-a]pyridine75

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)2 Base PdII_Aryl_R Ar-Pd(II)L2-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The functionalization of the C6 position of the triazolo[1,5-a]pyridine core has led to the discovery of compounds with a wide range of therapeutic applications. The introduction of various substituents at this position allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Implication:

Many C6-functionalized triazolo[1,5-a]pyridines act as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Diagram of a Generic Kinase Inhibition Pathway:

G cluster_pathway Kinase Signaling and Inhibition Signal Upstream Signal Kinase Protein Kinase Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation CellResponse Cellular Response (e.g., Proliferation, Survival) Inhibitor C6-Functionalized Triazolo[1,5-a]pyridine Inhibitor->Kinase Inhibition

Caption: Inhibition of a protein kinase signaling pathway by a C6-functionalized triazolo[1,5-a]pyridine derivative.

Conclusion

The ability to selectively functionalize the C6 position of the triazolo[1,5-a]pyridine core is a valuable tool for medicinal chemists. The protocols outlined in this document for C6-bromination and subsequent Suzuki-Miyaura cross-coupling provide a reliable and versatile platform for the synthesis of novel derivatives. The resulting compounds have the potential to modulate key biological pathways and serve as leads for the development of new therapeutics. Further exploration of direct C-H functionalization methods may offer more efficient synthetic routes in the future.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-triazolo[1,5-a]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Bromo-triazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 6-Bromo-triazolo[1,5-a]pyridine?

A1: The primary purification techniques for 6-Bromo-triazolo[1,5-a]pyridine are column chromatography and recrystallization. Often, a combination of both methods is employed for optimal purity. For instance, a crude product can be first subjected to column chromatography, and the resulting partially purified solid can be further refined through recrystallization.

Q2: What are the potential impurities I should be aware of during the purification of 6-Bromo-triazolo[1,5-a]pyridine?

A2: Impurities can arise from unreacted starting materials, reagents, and side-products. Depending on the synthetic route, potential impurities may include:

  • Starting materials: Such as the corresponding 2-aminopyridine precursor.

  • Isomeric byproducts: Formation of other bromo-substituted isomers.

  • Ring-opened products: The triazolo ring is susceptible to opening under certain conditions, leading to structurally different impurities.[1]

  • Reagents: Excess brominating agents or other reagents used in the synthesis.

Q3: My purified 6-Bromo-triazolo[1,5-a]pyridine shows a broad melting point range. What could be the issue?

A3: A broad melting point range typically indicates the presence of impurities. The reported melting point for 6-Bromo-[1][2]triazolo[1,5-a]pyridine is in the range of 106-112 °C. If your product melts over a wider range, further purification by column chromatography or recrystallization is recommended.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired product from impurities on the column.

Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems to find the best separation. A good starting point for triazolopyridines is a mixture of hexanes and ethyl acetate.[2] For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine or pyridine (~0.1%) to the eluent can improve peak shape and separation.
Column Overloading Too much crude material was loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
Improper Column Packing Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the column is packed uniformly.

Issue 2: The product is not eluting from the column.

Potential Cause Troubleshooting Step
Solvent System is too Non-Polar The eluent does not have sufficient polarity to move the product down the column. Gradually increase the polarity of the solvent system. For example, if you are using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate.
Product is Highly Polar and Adsorbed Strongly to Silica Gel For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.
Recrystallization

Issue 1: The product does not crystallize from the solution.

Potential Cause Troubleshooting Step
Solution is not Saturated The concentration of the product in the solvent is too low. Carefully evaporate some of the solvent to increase the concentration.
Supersaturation The solution is supersaturated, and crystallization has not been initiated. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.
Inappropriate Solvent The chosen solvent may be too good a solvent for the compound at all temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been successfully used for the recrystallization of a similar compound, 6-bromo-2-methyl[1][2]triazolo[1,5-a]pyridine.[2] Experiment with different solvents or solvent mixtures.

Issue 2: Oily precipitate forms instead of crystals.

Potential Cause Troubleshooting Step
Solution Cooled too Quickly Rapid cooling can cause the product to "oil out" instead of forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Impurities can inhibit crystal formation. Try purifying the material by column chromatography first and then recrystallizing the resulting solid.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexanes/ethyl acetate) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel column. The amount of silica gel should be 20 to 100 times the weight of the crude product.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Bromo-triazolo[1,5-a]pyridine.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of 6-Bromo-triazolo[1,5-a]pyridine

Solvent System (v/v) Typical Application
Hexanes / Ethyl Acetate (e.g., 4:1 to 1:1)General purpose, good starting point.[2]
Dichloromethane / Methanol (e.g., 99:1 to 95:5)For more polar impurities or if the product has low solubility in hexanes/ethyl acetate.
Hexanes / Ethyl Acetate + 0.1% TriethylamineTo improve peak shape and reduce tailing for basic compounds.

Table 2: Potential Recrystallization Solvents for 6-Bromo-triazolo[1,5-a]pyridine

Solvent Comments
EthanolHas been shown to be effective for a structurally similar compound.[2]
IsopropanolA common alternative to ethanol.
Ethyl AcetateMay be suitable depending on the impurity profile.
TolueneCan be effective for less polar compounds.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Select Solvent Fractions Collect & Analyze Fractions Column->Fractions Pure_Column Pure Product (from Column) Fractions->Pure_Column Pure Impure_Fractions Impure Fractions Fractions->Impure_Fractions Impure Recrystallize Recrystallization Pure_Column->Recrystallize Optional Further Purification Crystals Collect & Dry Crystals Recrystallize->Crystals Pure_Final Pure Crystalline Product Crystals->Pure_Final

Caption: General purification workflow for 6-Bromo-triazolo[1,5-a]pyridine.

Troubleshooting_Logic Start Purification Issue Poor_Sep Poor Separation (Column) Start->Poor_Sep No_Elution No Elution (Column) Start->No_Elution No_Crystals No Crystals (Recrystallization) Start->No_Crystals Oiling_Out Oiling Out (Recrystallization) Start->Oiling_Out Solvent Optimize Solvent System Poor_Sep->Solvent Loading Check Column Loading Poor_Sep->Loading Packing Repack Column Poor_Sep->Packing Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Concentrate Concentrate Solution No_Crystals->Concentrate Induce_Xtals Induce Crystallization No_Crystals->Induce_Xtals Slow_Cool Cool Slowly Oiling_Out->Slow_Cool

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Substituted Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted triazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a mixture of isomers. How can I identify the desired triazolo[1,5-a]pyridine and the isomeric triazolo[4,3-a]pyridine?

A1: The formation of the isomeric triazolo[4,3-a]pyridine via a Dimroth rearrangement is a common side reaction.[1][2] Distinguishing between the two isomers can be achieved using spectroscopic methods, primarily NMR.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine ring can be indicative. For instance, the proton at position 5 in the triazolo[1,5-a]pyridine ring system is often shifted downfield compared to the corresponding proton in the triazolo[4,3-a]pyridine isomer.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbon atom at the bridgehead position (C8a) can be a key differentiator.

  • Mass Spectrometry: While both isomers will have the same molecular weight, fragmentation patterns in the mass spectrum may differ and can be used for identification if reference spectra are available.

It is highly recommended to consult literature for specific NMR data of analogous compounds for accurate identification.[3][4][5]

Q2: What are the common causes of low yield or reaction failure in the synthesis of triazolo[1,5-a]pyridines?

A2: Low yields can stem from several factors:

  • Incomplete Cyclization: The final ring-closing step may not go to completion. This can be influenced by the reaction temperature, time, and the nature of the catalyst or reagent used.

  • Side Reactions: The aforementioned Dimroth rearrangement is a primary cause of yield loss for the desired isomer.[1] Other potential side reactions include polymerization of starting materials or intermediates, especially under harsh conditions, and hydrolysis of sensitive functional groups.

  • Purity of Starting Materials: Impurities in the starting 2-aminopyridine or the cyclizing partner can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can all lead to reduced yields. For instance, some copper-catalyzed reactions are sensitive to the choice of ligand and base.[6]

Q3: I am observing significant tar formation in my reaction. What can I do to minimize it?

A3: Tar formation is often a result of decomposition of starting materials or intermediates at elevated temperatures or in the presence of strong acids or bases. To mitigate this:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

  • Optimize Reagent Stoichiometry: Using a large excess of one reagent can sometimes lead to side reactions and polymerization.

  • Solvent Choice: Ensure the chosen solvent is appropriate for the reaction and stable under the reaction conditions.

  • Gradual Addition: Adding one of the reagents slowly to the reaction mixture can help to control the reaction rate and minimize localized high concentrations that may lead to side reactions.

Q4: Are there specific reaction conditions that favor the formation of the triazolo[1,5-a]pyridine isomer over the triazolo[4,3-a]pyridine isomer?

A4: The formation of the thermodynamically more stable triazolo[1,5-a]pyridine is often favored under conditions that allow for equilibrium to be reached, such as prolonged reaction times or higher temperatures which can facilitate the Dimroth rearrangement of the initially formed triazolo[4,3-a]pyridine.[1][7] Some synthetic methods are designed to directly yield the triazolo[1,5-a]pyridine product. For example, the reaction of 2-aminopyridines with α-enolic dithioesters has been reported to selectively produce triazolo[1,5-a]pyridines.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Incorrect Reaction Time Run time-course experiments to determine the point of maximum product formation and minimize decomposition.
Inefficient Catalyst or Reagent Verify the purity and activity of the catalyst or reagent. Consider using a freshly opened or purified batch. For catalytic reactions, screen different catalysts or ligands.
Poor Quality Starting Materials Purify the starting materials (e.g., recrystallization, distillation, or chromatography) before use.
Presence of Water or Oxygen If the reaction is sensitive to moisture or air, ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 2: Formation of Isomeric Byproducts (Dimroth Rearrangement)
Potential Cause Troubleshooting Step
Reaction Conditions Favoring Rearrangement If the triazolo[4,3-a]pyridine is the desired product, use milder reaction conditions (lower temperature, shorter reaction time) to minimize the Dimroth rearrangement.[1]
Acidic or Basic Conditions The Dimroth rearrangement can be catalyzed by both acids and bases.[2][8] Carefully control the pH of the reaction mixture. If possible, perform the reaction under neutral conditions.
Prolonged Heating Minimize the reaction time to what is necessary for the formation of the initial product, as prolonged heating can promote the rearrangement to the thermodynamically more stable isomer.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Similar Polarity of Product and Impurities Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Gradient elution may be necessary.
Presence of Isomers Isomers can be notoriously difficult to separate. Techniques like preparative HPLC or careful fractional crystallization might be required.
Baseline Streaking on TLC This may indicate the presence of very polar impurities or that the product is acidic or basic. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted[3][7][9]Triazolo[1,5-a]pyridines via Oxidative Cyclization

This protocol is a generalized procedure based on PIFA-mediated cyclization.[9]

  • Preparation of the N-(pyridin-2-yl)amidine precursor:

    • To a solution of the corresponding 2-aminopyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile), add the nitrile (1.1 eq.) and a Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq.).

    • Stir the reaction mixture at room temperature until the formation of the amidine is complete (monitor by TLC).

    • Work up the reaction by quenching with a basic aqueous solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent.

    • Purify the crude amidine by column chromatography or recrystallization.

  • Oxidative Cyclization:

    • Dissolve the purified N-(pyridin-2-yl)amidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane).

    • Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a reducing agent (e.g., saturated aqueous Na₂S₂O₃ solution).

    • Extract the product with an organic solvent, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted[3][7][10]triazolo[1,5-a]pyridine.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Microwave-Assisted Synthesis of a Substituted[3][7][10]Triazolo[1,5-a]pyridine [3]

EntrySolventAdditiveTime (h)Yield (%)
1TolueneNone2483
2THFNone24NR
3DMSONone24NR
4EtOHNone24NR
5DMFNone24<10
6ACNNone24<15
7Dry TolueneNone2485
8Dry Toluene3Å MS2485

NR = No Reaction

Visualizations

experimental_workflow cluster_step1 Step 1: Amidine Formation cluster_step2 Step 2: Oxidative Cyclization start 2-Aminopyridine + Nitrile reagents1 Lewis Acid (e.g., ZnCl₂) Solvent (e.g., DCM) amidine N-(pyridin-2-yl)amidine (Intermediate) reagents1->amidine Stir at RT workup1 Aqueous Workup & Purification amidine->workup1 reagents2 PIFA Solvent (e.g., DCM) workup1->reagents2 Purified Amidine cyclization Cyclization reagents2->cyclization Stir at 0 °C to RT workup2 Quench & Aqueous Workup Purification cyclization->workup2 product Substituted triazolo[1,5-a]pyridine workup2->product

Caption: General experimental workflow for the synthesis of substituted triazolo[1,5-a]pyridines.

dimroth_rearrangement triazolo43a [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) ring_opening Ring Opening (Nucleophilic Attack) triazolo43a->ring_opening Heat, Acid, or Base intermediate Acyclic Intermediate ring_opening->intermediate ring_closure Ring Closure (Intramolecular Cyclization) intermediate->ring_closure triazolo15a [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) ring_closure->triazolo15a

Caption: The Dimroth rearrangement pathway from the kinetic to the thermodynamic product.

troubleshooting_logic start Low Yield or Reaction Failure check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Purity of Starting Materials & Reagents start->check_reagents check_side_reactions Analyze for Side Products (e.g., Isomers via NMR) start->check_side_reactions optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Suboptimal purify_reagents Purify Reagents/ Use Anhydrous Solvents check_reagents->purify_reagents Impure modify_protocol Modify Protocol to Minimize Side Reactions check_side_reactions->modify_protocol Side Products Detected success Improved Yield optimize_conditions->success purify_reagents->success modify_protocol->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Improving Coupling Reactions of 6-Bromo-triazolo[1,5-a]pyridine

Technical Support Center: Improving Coupling Reactions of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support center for optimizing the yield of coupling reactions with 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their synthetic routes involving this key heteroaromatic building block.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling with 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine?

A1: Low yields in Suzuki-Miyaura couplings with nitrogen-containing heteroaromatics like 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine are a common challenge. Several factors can contribute to this:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the triazolopyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.

  • Inefficient Oxidative Addition: The carbon-bromine bond on the electron-deficient triazolopyridine ring may exhibit different reactivity compared to simpler aryl bromides, potentially leading to a slower rate-determining oxidative addition step.

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling of the starting materials can consume the reactants and reduce the yield of the desired product.

  • Inappropriate Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent system is crucial and often needs to be optimized for this specific substrate.

Q2: What are the most common side reactions to look out for, and how can I minimize them?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. To mitigate this, use anhydrous solvents, consider more stable boronic esters (e.g., pinacol esters), or use potassium trifluoroborate salts.

  • Dehalogenation: The bromo group on the triazolopyridine can be replaced by a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and choosing a suitable catalyst-ligand system that favors cross-coupling over reduction pathways.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine can occur. Thoroughly degassing the reaction mixture to remove oxygen is critical to suppress the homocoupling of boronic acids. Using a Pd(0) precatalyst can sometimes reduce the homocoupling of the aryl halide.

Q3: How does the choice of ligand and base impact the reaction yield?

A3: The ligand and base are critical for a successful coupling reaction:

  • Ligand: For heteroaromatic substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often preferred. These ligands can stabilize the palladium catalyst, promote oxidative addition, and sterically hinder the coordination of the triazolopyridine nitrogen to the palladium center.

  • Base: The base activates the boronic acid in Suzuki coupling and neutralizes the acid produced in most coupling reactions. The choice of base can significantly affect the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base should be carefully considered, especially if your molecule contains base-sensitive functional groups.

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted coupling reactions can often significantly reduce reaction times and improve yields, particularly for challenging substrates. The rapid heating provided by microwave irradiation can help overcome activation barriers and drive sluggish reactions to completion.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

This workflow helps to diagnose and resolve issues of low product yield in Suzuki-Miyaura coupling reactions.

GstartLow Yield in Suzuki Couplingcheck_reagentsVerify Reagent Quality(Aryl Halide, Boronic Acid, Solvent, Base)start->check_reagentscheck_atmosphereEnsure Inert Atmosphere(Degas Solvents, Purge with Ar/N2)check_reagents->check_atmosphereReagents OKoptimize_catalystOptimize Catalyst System- Screen Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3)- Screen Ligands (e.g., SPhos, XPhos)check_atmosphere->optimize_catalystAtmosphere is Inertoptimize_baseOptimize Base(e.g., K2CO3, K3PO4, Cs2CO3)optimize_catalyst->optimize_baseNo ImprovementsuccessImproved Yieldoptimize_catalyst->successImprovementoptimize_tempAdjust Temperature(Increase temperature incrementally)optimize_base->optimize_tempNo Improvementoptimize_base->successImprovementuse_boronic_esterConsider Boronic Ester(Pinacol or MIDA esters for stability)optimize_temp->use_boronic_esterStill Low Yieldoptimize_temp->successImprovementuse_boronic_ester->successImprovement

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Issue 2: Significant Side Product Formation (Homocoupling/Dehalogenation)

This guide provides steps to minimize common side reactions that reduce the yield of the desired cross-coupled product.

GstartHigh Side Product Formationidentify_side_productIdentify Major Side Product(Homocoupling vs. Dehalogenation)start->identify_side_producthomocouplingBoronic Acid Homocouplingidentify_side_product->homocouplingBiaryl byproductdehalogenationDehalogenation of Aryl Halideidentify_side_product->dehalogenationReduced arenedegasThoroughly Degas Solvents(Freeze-Pump-Thaw or Sparge)homocoupling->degascheck_h_sourceCheck for Hydrogen Sources(e.g., wet solvent, certain bases)dehalogenation->check_h_sourcepd0_sourceUse Pd(0) Precatalyst(e.g., Pd(PPh3)4, Pd2(dba)3)degas->pd0_sourcesuccessSide Products Minimizedpd0_source->successchange_catalystScreen Different Catalyst/Ligand(Some systems are more prone to reduction)check_h_source->change_catalystchange_catalyst->success

Caption: Troubleshooting workflow for side product formation.

Data on Reaction Conditions for Analogous Heteroaromatic Systems

The following tables summarize reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of bromopyridine and other analogous N-heteroaromatic systems. This data can serve as a starting point for the optimization of reactions with 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O901885
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016High
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O8018High
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O10012Moderate-High

Note: Yields are qualitative and based on literature for analogous substrates. Optimization for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine is recommended.

Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives

Amine TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)
PrimaryBrettPhos precatalyst (2)-LiHMDS (2)THF6512-24
SecondaryRuPhos precatalyst (2)-LiHMDS (2)THF6512-24
Primary/SecondaryPd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene90-11012-24
Cyclic SecondaryPd₂(dba)₃ (1.8)BINAP (3.5)NaOtBu (2.5)Toluene804

Note: The choice of ligand is often dependent on the nature of the amine coupling partner.

Table 3: Sonogashira Coupling of Bromopyridine Derivatives with Terminal Alkynes

Palladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF60-8012
Pd(PPh₃)₄ (5)CuI (10)DIPEATHFRT-5016
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile806
PdCl₂(dppf) (3)CuI (5)Cs₂CO₃1,4-Dioxane10012

Note: Copper-free conditions can also be employed to avoid alkyne homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Gcluster_0Reaction Setupcluster_1Reaction and Workupreagents1. Combine Solids:- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)- Boronic Acid/Ester (1.2-1.5 eq)- Base (e.g., K3PO4, 2-3 eq)- Pd Catalyst and Ligandatmosphere2. Inert Atmosphere:- Evacuate and backfill vessel with Ar or N2 (3x)reagents->atmospheresolvent3. Add Degassed Solvent:(e.g., Dioxane/H2O, Toluene)atmosphere->solventreaction4. Heat and Stir:(e.g., 80-110 °C, 12-24 h)Monitor by TLC/LC-MSsolvent->reactionworkup5. Aqueous Workup:- Cool to RT- Dilute with water- Extract with organic solventreaction->workuppurification6. Purification:- Dry, concentrate- Column chromatographyworkup->purification

Caption: General workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reagent Preparation: In a flame-dried Schlenk tube or microwave vial, combine 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the C-N coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine with primary or secondary amines.

Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a BrettPhos or RuPhos precatalyst, 2 mol%), the base (e.g., LiHMDS or NaOtBu, 1.5-2.0 equiv), and 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Solvent and Amine Addition: Add degassed, anhydrous solvent (e.g., THF or Toluene) followed by the amine (1.1-1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 65-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine with terminal alkynes.

Methodology:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or DIPEA, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Technical Support Center: Recrystallization of 6-Bromo-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 6-Bromo-triazolo[1,5-a]pyridine derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the recrystallization of 6-Bromo-triazolo[1,5-a]pyridine and its derivatives.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound. The ideal recrystallization solvent should readily dissolve the compound when hot but poorly when cold.

  • Solution:

    • Select a more appropriate solvent: Consult the solvent selection table below for alternatives. For 6-Bromo-triazolo[1,5-a]pyridine derivatives, polar solvents like ethanol or solvent mixtures are often a good starting point.[1]

    • Increase the solvent volume: It's possible you are not using enough solvent. Add the solvent in small portions to the heated mixture until the compound dissolves.

    • Consider a solvent mixture: If a single solvent is ineffective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Heat the solution until it becomes clear again before allowing it to cool.

Q2: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present.

  • Solution:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.

    • Lower the cooling temperature gradually: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Add a seed crystal: If you have a pure crystal of your compound, add a tiny amount to the cooled solution to induce crystallization.

Q3: No crystals have formed even after the solution has cooled completely. What are the next steps?

A3: This is a common issue that can often be resolved by inducing crystallization.

  • Solution:

    • Induce nucleation: As mentioned above, scratching the flask or adding a seed crystal can initiate crystal formation.

    • Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[2]

    • Cool to a lower temperature: If room temperature and an ice bath are ineffective, try using a colder cooling bath (e.g., dry ice/acetone). Be cautious, as very low temperatures can sometimes cause impurities to precipitate as well.

    • Introduce an anti-solvent: If your compound is too soluble in the chosen solvent, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes turbid.

Q4: The recrystallization yielded a very small amount of product. How can I improve the yield?

A4: Low yield is often due to using too much solvent or the compound having a higher than expected solubility in the cold solvent.

  • Solution:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your compound.

    • Recover a second crop of crystals: The filtrate (mother liquor) may still contain a significant amount of your dissolved product. Concentrate the filtrate by evaporation and cool it to obtain a second batch of crystals.

    • Ensure complete cooling: Allow the solution to cool for a sufficient amount of time to maximize crystal formation.

Q5: The final product is still impure after recrystallization. What went wrong?

A5: Impurities can be trapped in the crystals if the cooling process is too rapid or if the chosen solvent is not ideal for separating the desired compound from its impurities.

  • Solution:

    • Slow down the cooling process: Rapid crystal growth can trap impurities within the crystal lattice. Allow the solution to cool slowly to form larger, purer crystals.

    • Perform a second recrystallization: A second recrystallization is often effective in removing stubborn impurities.

    • Consider chromatography: If recrystallization fails to provide the desired purity, an alternative purification technique such as column chromatography may be necessary.

Data Presentation

The following table provides a summary of potential solvent systems for the recrystallization of 6-Bromo-triazolo[1,5-a]pyridine and related derivatives. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific compound.

Solvent/Solvent SystemCompound ClassNotes
Dehydrated EthanolTriazolopyridine derivativesA patent describes the use of dehydrated ethanol for the recrystallization of a triazolopyridine derivative.[1]
Hot Aqueous Solution6-bromo-3-(pyridin-4-yl)-[3][4][5]triazolo[4,3-a]pyridineCrystals were successfully obtained from a hot aqueous solution.[6]
Ethanol/WaterBrominated N-heterocyclesA common and effective mixed solvent system for polar compounds.
Ethyl Acetate/HexaneBrominated N-heterocyclesA good option for compounds with intermediate polarity.
TolueneAromatic heterocyclesCan be effective but be aware of the potential for sublimation.[7]
Acetic AcidPyridinium tribromideUsed for the recrystallization of a related brominated pyridine derivative.[4]

Experimental Protocols

General Recrystallization Protocol for 6-Bromo-triazolo[1,5-a]pyridine Derivatives
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude 6-Bromo-triazolo[1,5-a]pyridine derivative in an Erlenmeyer flask. Add a minimum amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more hot solvent in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum or in a desiccator.

Mandatory Visualization

Recrystallization_Workflow cluster_protocol Recrystallization Protocol start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: General experimental workflow for the recrystallization of 6-Bromo-triazolo[1,5-a]pyridine derivatives.

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals Check for crystals oiling_out Compound Oils Out start->oiling_out Observe phase separation low_yield Low Yield start->low_yield Measure final product scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes reheat Reheat and Add More Solvent oiling_out->reheat Yes recover recover low_yield->recover Yes concentrate Concentrate Solution scratch->concentrate Still no crystals anti_solvent Add Anti-Solvent concentrate->anti_solvent Still no crystals success Successful Crystallization anti_solvent->success slow_cool Cool Slowly reheat->slow_cool slow_cool->success optimize_solvent Optimize Solvent Amount optimize_solvent->success recover->optimize_solvent

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

References

Technical Support Center: Column Chromatography for Triazolopyridine Compound Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of triazolopyridine compounds using column chromatography.

Frequently Asked Questions (FAQs)

1. My triazolopyridine compound is showing significant peak tailing on a silica gel column. What are the likely causes and how can I fix it?

Peak tailing with nitrogen-containing heterocyclic compounds like triazolopyridines on silica gel is a common issue. It is often caused by the interaction of basic nitrogen atoms in your compound with acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase. This additive will compete with your compound for binding to the acidic silanol sites, thus reducing tailing.

    • Use an Alcohol as a Polar Modifier: Sometimes, using methanol or ethanol as the polar component of the mobile phase can help to mask the silanol groups and improve peak shape.

  • Stationary Phase Choice:

    • Deactivated Silica Gel: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Alumina: Consider using neutral or basic alumina as an alternative stationary phase, which is less acidic than silica gel.

2. I'm not getting good separation between my triazolopyridine product and a closely related impurity. How can I improve the resolution?

Poor resolution between compounds with similar polarities is a frequent challenge. A systematic approach to optimizing your mobile phase is key.

Optimization Strategies:

  • Solvent System Screening: Experiment with different solvent systems. If you are using a standard hexane/ethyl acetate system, try switching to dichloromethane/methanol or chloroform/acetonitrile.[1] The change in solvent selectivity can often improve separation.

  • Isocratic vs. Gradient Elution: If you are running an isocratic system (constant solvent composition), switching to a shallow gradient elution can help to better separate compounds with close Rf values.

  • TLC Optimization: Before scaling up to a column, meticulously optimize the separation on a Thin Layer Chromatography (TLC) plate. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3 for good separation on the column.

3. My triazolopyridine compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?

Decomposition on silica gel can occur with sensitive compounds. Triazolopyridines, while generally stable, can degrade under acidic conditions.

Confirmation and Solutions:

  • 2D TLC Analysis: To check for on-plate degradation, run a 2D TLC. Spot your compound on the corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, it indicates decomposition.

  • Alternative Stationary Phases: If decomposition is confirmed, switch to a more inert stationary phase like neutral alumina or a bonded phase like C18 (for reverse-phase chromatography).

  • Minimize Contact Time: Run your chromatography as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.

4. How do I choose the right stationary and mobile phase to start with for my new triazolopyridine derivative?

The choice of stationary and mobile phase depends on the polarity of your compound.

General Guidance:

  • Stationary Phase: For most triazolopyridine compounds, which are often of intermediate polarity, silica gel is a good starting point.

  • Mobile Phase: A common starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[2] You can adjust the ratio to achieve the desired elution. For more polar triazolopyridines, a system like dichloromethane/methanol might be more appropriate.

5. My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

If your compound is stuck on the column, it could be due to several factors.

Troubleshooting Steps:

  • Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitated on the column, it will not elute.

  • Highly Polar Compounds: Your compound may be more polar than anticipated. Try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, or even a small amount of acetic acid in the mobile phase if your compound is stable to it.

  • Irreversible Adsorption: In some cases, strong, irreversible binding to the silica can occur. If all else fails, you may need to consider alternative purification methods like recrystallization or preparative HPLC with a different stationary phase.

Quantitative Data Summary

The following table summarizes typical mobile phase compositions used for the purification of triazolopyridine derivatives.

Compound TypeStationary PhaseMobile Phase SystemEluent CompositionReference
Substituted α,β-unsaturated 3-phenylbut-2-enenitrile (precursor)Silica GelHexanes/Ethyl Acetate9:1[2]
1,2,4-triazolo[1,5-a]pyridinesSilica GelChloroform/Ethyl Acetate10:1[1]
Trazodone (crude)Silica GelNot specifiedFlash Chromatography[3]
5-Methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivativeSilica GelChloroform/Ethanol95:5 then 90:10[4]
Chiral [3][5][6]triazolo[1,5-a]pyridinesSilica GelEthyl Acetate/CyclohexaneNot specified

Experimental Protocols

General Protocol for Column Chromatography of a Triazolopyridine Compound

This is a generalized protocol and may require optimization for your specific compound.

  • Preparation of the Stationary Phase:

    • Select a glass column of an appropriate size (a diameter that allows for a sample band of no more than 10% of the column diameter is a good rule of thumb).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and mobile phase.

  • Sample Loading:

    • Dissolve your crude triazolopyridine compound in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain your desired compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain your purified triazolopyridine compound.

Visualizations

experimental_workflow General Workflow for Triazolopyridine Purification cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Triazolopyridine evaporate->product troubleshooting_workflow Troubleshooting Common Chromatography Issues start Problem Observed tailing Peak Tailing? start->tailing poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution tailing->poor_sep No sol_tailing Add Basic Modifier (e.g., TEA) or Use Alumina tailing->sol_tailing Yes poor_sep->no_elution No sol_sep Optimize Mobile Phase (TLC) or Use Gradient Elution poor_sep->sol_sep Yes sol_elution Increase Mobile Phase Polarity or Check Solubility no_elution->sol_elution Yes end Problem Resolved sol_tailing->end sol_sep->end sol_elution->end

References

Preventing debromination in Suzuki-Miyaura reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki-Miyaura cross-coupling of bromopyridines. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues, with a particular focus on preventing undesirable debromination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of debromination in Suzuki-Miyaura reactions of bromopyridines?

Debromination, the undesired replacement of a bromine atom with a hydrogen atom on your pyridine ring, is a common side reaction in Suzuki-Miyaura couplings. The primary causes include:

  • Catalyst Deactivation and Side Reactions: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This can also promote side reactions where a hydride species, formed from the solvent or base, reductively eliminates with the aryl group, leading to the dehalogenated product.[1]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be slow for electron-deficient bromopyridines.[2][3] This prolonged reaction time can increase the likelihood of competing debromination.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable in the presence of aqueous bases, leading to its conversion to the corresponding arene.[2][1] This reduces the concentration of the desired nucleophile and can indirectly contribute to side reactions with the bromopyridine.

  • Reaction Conditions: Elevated temperatures and the presence of oxygen can exacerbate debromination and other side reactions like homocoupling.

Q2: How can I minimize debromination when working with bromopyridines?

Minimizing debromination requires careful optimization of the reaction conditions. Key strategies include:

  • Choice of Ligand: Employing bulky, electron-rich phosphine ligands is crucial. These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen and promoting the desired catalytic cycle. Ligands such as SPhos and XPhos are often effective.[4]

  • Selection of Base and Solvent: The choice of base and solvent significantly impacts the reaction. Anhydrous solvents should be used to minimize protodeboronation of the boronic acid.[4] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[2][5]

  • Use of Stable Boron Reagents: Instead of boronic acids, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to protodeboronation.

  • Inert Atmosphere: Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is critical to prevent oxygen from promoting side reactions like homocoupling and catalyst deactivation.

  • Temperature Control: While heating is often necessary, excessively high temperatures can increase the rate of debromination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]

Troubleshooting Guide

Issue 1: Significant Debromination of the Bromopyridine Starting Material Observed

If you are observing a significant amount of the debrominated pyridine byproduct, consult the following troubleshooting steps.

Troubleshooting Flowchart

Debromination_Troubleshooting start Debromination Observed check_ligand Is a bulky, electron-rich phosphine ligand being used? (e.g., SPhos, XPhos) start->check_ligand use_appropriate_ligand Switch to a bulky, electron-rich ligand. check_ligand->use_appropriate_ligand No check_base Is the base appropriate? (e.g., K3PO4, Cs2CO3) check_ligand->check_base Yes use_appropriate_ligand->check_base change_base Screen alternative bases (K3PO4, Cs2CO3). check_base->change_base No check_atmosphere Is the reaction under a strictly inert atmosphere? check_base->check_atmosphere Yes change_base->check_atmosphere degas_thoroughly Thoroughly degas solvents and maintain inert atmosphere. check_atmosphere->degas_thoroughly No check_boron_reagent Is a boronic acid being used? check_atmosphere->check_boron_reagent Yes degas_thoroughly->check_boron_reagent use_stable_boron_reagent Switch to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt. check_boron_reagent->use_stable_boron_reagent Yes optimization_successful Debromination Minimized check_boron_reagent->optimization_successful No use_stable_boron_reagent->optimization_successful

Caption: Troubleshooting flowchart for addressing debromination side reactions.

Detailed Methodologies & Data

To minimize debromination, consider the following reaction conditions which have been reported to be effective for the Suzuki-Miyaura coupling of bromopyridines.

Table 1: Recommended Reaction Conditions to Minimize Debromination

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Common and effective palladium sources.
Ligand SPhos (2-6 mol%) or XPhos (2-6 mol%)Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination.[2]
Base K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)Strong, non-coordinating bases that are effective for less reactive substrates.[5]
Solvent Anhydrous 1,4-Dioxane or THF/H₂OAnhydrous conditions prevent protodeboronation.[6] A small amount of water may be necessary with some bases.
Temperature 80-110 °CLower temperatures can reduce the rate of debromination.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-induced side reactions.
Issue 2: Low Yield of the Desired Coupled Product

Low yields can be a result of several factors, including catalyst deactivation and inefficient transmetalation.

Catalytic Cycle and Competing Pathways

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 debromination_path Debromination Pathway pd_complex->debromination_path pd_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination Ar-Ar' reductive_elimination->pd0 debrominated_product Ar-H debromination_path->debrominated_product hydride_source Hydride Source (e.g., solvent, base) hydride_source->debromination_path

Caption: Suzuki-Miyaura catalytic cycle with the competing debromination pathway.

Experimental Protocol to Enhance Yield

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid, aiming to minimize debromination and maximize yield.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.[6]

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.[6]

  • Add the degassed 1,4-dioxane via syringe.[6]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[6]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Comparative Yields with Different Catalyst Systems

The following table summarizes reported yields for Suzuki-Miyaura couplings of bromopyridines with various catalyst systems. This data can help guide your selection of reaction components.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane70-8018-2260
Pd(PPh₃)₄ (5 mol%)PPh₃Cs₂CO₃Toluene70-8018-2280
Pd₂(dba)₃ (2 mol%)SPhosK₃PO₄1,4-Dioxane/H₂O804-12High
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂ONot specifiedNot specifiedModerate to High

Note: Yields are highly substrate-dependent and the conditions listed serve as a general guideline. Optimization is often necessary for specific substrates.

References

Technical Support Center: Microwave-Assisted Synthesis of Triazalo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of triazolo[1,5-a]pyridines.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the microwave-assisted synthesis of triazolo[1,5-a]pyridines in a question-and-answer format.

Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

A1: Low yields in microwave-assisted synthesis of triazolo[1,5-a]pyridines can stem from several factors. Here are the key aspects to investigate:

  • Reaction Temperature and Time: These are critical parameters in microwave synthesis. A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1][2] It is crucial to perform optimization experiments. For instance, in a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, the yield was significantly lower at 100°C and 120°C compared to the optimal 140°C.[2] Conversely, increasing the temperature to 160°C and 180°C led to a decrease in yield.[2]

  • Solvent Choice: The choice of solvent is critical as it needs to efficiently absorb microwave irradiation. Solvents with high dielectric constants are generally preferred. In some cases, solvent-free (neat) conditions can provide better results.[3] For the synthesis from enaminonitriles, solvents like THF, DMSO, EtOH, and MeOH did not yield the expected product, while toluene was found to be optimal.[2]

  • Reactant Stoichiometry: The molar ratio of the reactants can significantly impact the reaction outcome. An excess of one reactant may be necessary to drive the reaction to completion. For the reaction of enaminonitriles with benzohydrazides, using a 2:1 molar ratio of benzohydrazide to enaminonitrile was found to be effective.[2]

  • Presence of Moisture: Some reactions are sensitive to moisture. Using dry solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields. The addition of molecular sieves has been shown to enhance yields in certain cases.[2]

  • Catalyst (if applicable): If your synthesis involves a catalyst, ensure it is active and used in the correct concentration. Catalyst deactivation or inappropriate catalyst choice can lead to poor results.

Incomplete Reaction

Q2: TLC analysis of my reaction mixture shows the presence of starting materials even after the specified reaction time. What should I do?

A2: An incomplete reaction can be addressed by the following adjustments:

  • Increase Reaction Time: The initial reaction time may not be sufficient for the reaction to go to completion. Monitor the reaction progress using TLC at regular intervals and extend the reaction time as needed.

  • Increase Microwave Power/Temperature: Insufficient energy input can lead to an incomplete reaction. Gradually increase the microwave power or the reaction temperature. For example, a study showed that increasing the temperature from 30°C to 50°C dramatically increased the product yield from 15% to over 90%.[1]

  • Check Reactant Purity: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.

Side Product Formation

Q3: I am observing significant formation of side products in my reaction. How can I minimize them?

A3: The formation of side products is a common challenge. Consider these strategies to improve selectivity:

  • Optimize Reaction Conditions: As with low yields, temperature and reaction time are crucial. Over-irradiation or excessively high temperatures can lead to the formation of byproducts through decomposition or alternative reaction pathways.[4] Fine-tuning these parameters is essential.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find one that favors the desired product formation.

  • Catalyst-Free Approach: In some instances, the catalyst itself can promote side reactions. If applicable to your specific synthesis, exploring a catalyst-free method under microwave irradiation might be beneficial.[2][5]

Purification Challenges

Q4: I am having difficulty purifying my triazolo[1,5-a]pyridine product. What are some effective purification techniques?

A4: Purification of heterocyclic compounds can sometimes be challenging. Here are some common and effective methods:

  • Column Chromatography: This is the most common method for purifying organic compounds. For triazolo[1,5-a]pyridines, a silica gel column with a gradient of ethyl acetate in hexanes is often effective.[6] The specific solvent system will depend on the polarity of your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure crystals.

  • Washing and Extraction: After the reaction, a standard work-up procedure involving washing the reaction mixture with brine and extracting with an organic solvent like ethyl acetate can help remove many impurities before further purification steps.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Microwave-Assisted Synthesis of Triazolo[1,5-a]pyridines

Starting MaterialsCatalyst/AdditiveSolventTemperature (°C)TimeYield (%)Reference
Enaminonitriles and BenzohydrazidesNoneToluene1403 h89[2]
Enaminonitriles and BenzohydrazidesNoneToluene100-Lower[2]
Enaminonitriles and BenzohydrazidesNoneToluene16090 min81[2]
1-amino-2-imino-pyridine derivatives & Carboxylic acidsAcetic AcidEthanol10015 min92[7]
5-(methylthio)-2H-1,2,4-triazol-3-amine, dione, aldehydeNoneEthanol12010-15 min53-78[8]

Experimental Protocols

Detailed Methodology for Catalyst-Free Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines [2][6]

This protocol is based on the reaction between enaminonitriles and benzohydrazides.

Materials:

  • Enaminonitrile (1.0 equiv.)

  • Benzohydrazide (2.0 equiv.)

  • Dry Toluene

  • Microwave synthesis vial (0.5–2.0 mL) with a stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried microwave vial containing a magnetic stir bar, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and the benzohydrazide (0.35 mmol, 2.0 equiv.).

  • Evacuate the vial and backfill with nitrogen or argon gas. Repeat this process three times to ensure an inert atmosphere.

  • Add dry toluene (1.5 mL) to the vial.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to 140°C and the reaction time to 3 hours with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Once cooled, open the vial and concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure 1,2,4-triazolo[1,5-a]pyridine.

Mandatory Visualization

experimental_workflow reactant_prep Reactant Preparation (Enaminonitrile & Benzohydrazide) reaction_setup Reaction Setup (Microwave Vial, Solvent, Inert Atmosphere) reactant_prep->reaction_setup mw_synthesis Microwave Synthesis (140°C, 3h) reaction_setup->mw_synthesis workup Reaction Work-up (Solvent Removal) mw_synthesis->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for the microwave-assisted synthesis of triazolo[1,5-a]pyridines.

troubleshooting_guide start Low/No Yield? check_temp_time Optimize Temperature & Time start->check_temp_time Yes incomplete_rxn Incomplete Reaction? start->incomplete_rxn No check_solvent Change Solvent check_temp_time->check_solvent check_reagents Check Reactant Stoichiometry & Purity check_solvent->check_reagents success Successful Synthesis check_reagents->success Improved failure Re-evaluate Synthetic Route check_reagents->failure No Improvement increase_time_power Increase Reaction Time/Power incomplete_rxn->increase_time_power Yes side_products Side Products? incomplete_rxn->side_products No increase_time_power->success Complete increase_time_power->failure Still Incomplete optimize_conditions Fine-tune Temp/Time side_products->optimize_conditions Yes side_products->success No optimize_conditions->success Minimized optimize_conditions->failure Persistent

Caption: Troubleshooting decision tree for microwave-assisted triazolo[1,5-a]pyridine synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 6-Bromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and reaction conditions for the efficient cross-coupling of 6-Bromo-triazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 6-Bromo-triazolo[1,5-a]pyridine is resulting in a low yield. What are the potential causes?

A1: Low yields in Suzuki-Miyaura coupling of nitrogen-containing heterocycles like 6-Bromo-triazolo[1,5-a]pyridine are common and can be attributed to several factors. The nitrogen atoms in the triazolopyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, the reactivity of the C-Br bond can be influenced by the electronic properties of the heterocyclic system. Common issues include suboptimal reaction conditions (temperature, solvent, base), poor quality of the boronic acid reagent, and the occurrence of side reactions such as protodeboronation or homocoupling.[1][2]

Q2: I am observing a significant amount of debrominated starting material (triazolo[1,5-a]pyridine) in my reaction mixture. How can I minimize this?

A2: The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This can occur when a palladium hydride species is generated in the catalytic cycle, which can arise from various sources, including certain solvents or bases. To minimize this, consider using fresh, high-quality reagents and thoroughly dried, degassed solvents. Screening different bases and catalyst/ligand systems can also help to suppress this side reaction. For instance, using a more sterically hindered ligand can sometimes disfavor the pathway leading to hydrodehalogenation.[1]

Q3: Homocoupling of my boronic acid is a major byproduct. What are the strategies to prevent this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[1][3] Therefore, it is crucial to ensure a strictly inert atmosphere by thoroughly degassing solvents and the reaction vessel with an inert gas like argon or nitrogen. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, may also mitigate this issue as the in-situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling.[2]

Q4: Can the choice of base significantly impact the efficiency of the coupling reaction?

A4: Absolutely. The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. The choice of base can significantly affect the reaction rate and yield. For challenging substrates like 6-Bromo-triazolo[1,5-a]pyridine, it is often necessary to screen a variety of bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), to find the optimal conditions. The strength and solubility of the base are important factors to consider.[4]

Q5: For a Buchwald-Hartwig amination, which type of ligand is generally preferred for coupling with 6-Bromo-triazolo[1,5-a]pyridine?

A5: For Buchwald-Hartwig amination of heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred.[5] Ligands such as BrettPhos and RuPhos have shown excellent efficacy for the amination of similar heterocyclic systems like 6-bromo-1H-indazole, with primary and secondary amines, respectively.[6] These ligands can promote the desired catalytic cycle and help prevent catalyst deactivation by the nitrogen atoms in the substrate.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Catalyst Inactivity/Deactivation The nitrogen atoms in the triazolopyridine ring can poison the palladium catalyst.[1] Switch to a more robust catalyst system. Consider using a pre-catalyst with a bulky, electron-rich ligand like XPhos or SPhos.[7][8]
Suboptimal Reaction Temperature The reaction may require higher temperatures to proceed. Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C.[7]
Incorrect Base or Solvent The choice of base and solvent is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the solvent system (e.g., dioxane/water, toluene/water) provides good solubility for all reactants.[9]
Poor Quality of Boronic Acid Boronic acids can degrade over time. Use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative (e.g., pinacol ester).[1][3]
Issue 2: Low Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Inappropriate Ligand Selection The ligand is crucial for successful amination. For primary amines, consider using BrettPhos. For secondary amines, RuPhos is often a good choice.[6]
Base Incompatibility Strong, non-nucleophilic bases are typically required. Screen bases like LiHMDS, NaOtBu, or K₃PO₄. The choice of base may depend on the pKa of the amine.[5][6]
Insufficiently Inert Atmosphere The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[5]
Low Reaction Temperature Amination reactions often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature to around 65-100 °C.[6]
Issue 3: Unsuccessful Sonogashira Coupling
Possible Cause Troubleshooting Steps
Catalyst System Not Optimized A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically used. The ratio and loading of these catalysts may need optimization.[10][11]
Inappropriate Base An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the HX byproduct. Ensure the base is dry and used in sufficient excess.[10]
Alkyne Homocoupling (Glaser Coupling) This side reaction is promoted by oxygen. Rigorously degas the reaction mixture and maintain an inert atmosphere.[4]
Poor Solubility Ensure that all reactants are soluble in the chosen solvent system (e.g., THF/Et₃N).[10]

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Catalyst/LigandBaseSolventSubstrateCoupling PartnerYield (%)Reference
PdCl₂(PPh₃)₂ / XPhosPdG2Na₂CO₃Dioxane3-bromo pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acid9 (high debromination)[7]
XPhosPdG2 / XPhosK₂CO₃Dioxane3-bromo pyrazolo[1,5-a]pyrimidin-5-onevarious arylboronic acidsGood to excellent[7][8]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidinevarious arylboronic acidsGood[9]
Pd(dppf)Cl₂K₂CO₃DME5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidHigh[nan]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromo-Heterocycles

Catalyst/LigandBaseSolventSubstrateAmineYield (%)Reference
BrettPhos precatalystLiHMDSTHF6-bromo-1H-indazolePrimary amines75-92[6]
RuPhos precatalystLiHMDSTHF6-bromo-1H-indazoleSecondary amines76-95[6]
Pd₂(dba)₃ / BINAPNaOtBuToluene2-bromo-6-methyl pyridinetrans-1,2-diaminocyclohexane60[12]
XantPhos Pd G3DBUMeCN/PhMeAryl halidesAmidesGood[13]

Table 3: Catalyst System for Sonogashira Coupling of a Bromo-Heterocycle

Catalyst SystemBaseSolventSubstrateAlkyneYield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHF6-bromo-3-fluoro-2-pyridinecarbonitrilevarious terminal alkynesNot specified[10]
Pd(PPh₃)₄ / CuIEt₃NTHFdiazenyl-pyrazolo[1,5-a]pyrimidin-2-aminevarious terminal alkynesGood[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add 6-Bromo-triazolo[1,5-a]pyridine (1.0 equiv), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%), the base (e.g., LiHMDS, 2.0 equiv), 6-Bromo-triazolo[1,5-a]pyridine (1.0 equiv), and the amine (1.2 equiv) to an oven-dried reaction vessel.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a degassed solution of 6-Bromo-triazolo[1,5-a]pyridine (1.0 equiv) in a suitable solvent system (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-30 mol%).[10]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired coupled product.

Visualizations

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate for a N-heterocycle? Start->Check_Catalyst Change_Catalyst Switch to a bulky, electron-rich ligand system (e.g., XPhos, SPhos, BrettPhos) Check_Catalyst->Change_Catalyst No Check_Conditions Are reaction conditions (T, base, solvent) optimized? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Optimize_Conditions Screen different bases (K2CO3, Cs2CO3, K3PO4) Increase temperature incrementally Ensure proper solvent for solubility Check_Conditions->Optimize_Conditions No Check_Reagents Are reagents (e.g., boronic acid) of high quality? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Use_Fresh_Reagents Use fresh, pure reagents Consider using a more stable boronic ester Check_Reagents->Use_Fresh_Reagents No Debromination Significant Debromination? Check_Reagents->Debromination Yes Use_Fresh_Reagents->Debromination Success Improved Yield Minimize_Debromination Use high purity, dry reagents and solvents Screen different bases and ligands Debromination->Minimize_Debromination Yes Homocoupling Significant Homocoupling? Debromination->Homocoupling No Minimize_Debromination->Homocoupling Homocoupling->Success No Minimize_Homocoupling Ensure strictly inert atmosphere (degas thoroughly) Use a Pd(0) precatalyst Homocoupling->Minimize_Homocoupling Yes Minimize_Homocoupling->Success

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Catalyst_Screening_Workflow Start Define Coupling Reaction (Suzuki, Buchwald, Sonogashira) Select_Catalysts Select Initial Palladium Precatalysts & Ligands (e.g., Pd(dppf)Cl2, Pd(PPh3)4, XPhos Pd G2, BrettPhos) Start->Select_Catalysts Select_Bases Select a Range of Bases (e.g., K2CO3, Cs2CO3, K3PO4, LiHMDS, NaOtBu) Start->Select_Bases Select_Solvents Select Solvent Systems (e.g., Dioxane/H2O, Toluene, THF) Start->Select_Solvents Run_Reactions Perform Small-Scale Parallel Reactions Select_Catalysts->Run_Reactions Select_Bases->Run_Reactions Select_Solvents->Run_Reactions Analyze_Results Analyze Reaction Outcomes (LC-MS, NMR for yield and purity) Run_Reactions->Analyze_Results Optimal_Conditions Identify Optimal Conditions Analyze_Results->Optimal_Conditions High Yield Suboptimal_Results Suboptimal Results Analyze_Results->Suboptimal_Results Low Yield Scale_Up Scale-up Reaction Optimal_Conditions->Scale_Up Troubleshoot Consult Troubleshooting Guide (e.g., side reactions, catalyst deactivation) Suboptimal_Results->Troubleshoot Troubleshoot->Select_Catalysts

Caption: An experimental workflow for catalyst and condition screening.

References

Technical Support Center: Troubleshooting 6-bromo-triazolo[1,5-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming low conversion rates in reactions involving 6-bromo-triazolo[1,5-a]pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 6-bromo-triazolo[1,5-a]pyridine is resulting in a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings of nitrogen-containing heterocycles like 6-bromo-triazolo[1,5-a]pyridine can stem from several factors. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atoms can interfere with the catalytic cycle. Key areas to investigate include:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming efficiently or could be decomposing. This can be caused by the presence of oxygen.

  • Ligand Incompatibility: The chosen phosphine ligand may not be suitable for this specific substrate, leading to slow oxidative addition or reductive elimination.

  • Inappropriate Base: The strength and solubility of the base are critical for the transmetalation step. An unsuitable base can lead to poor activation of the boronic acid/ester.

  • Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group), dehalogenation (loss of the bromine), and homocoupling of the boronic acid can significantly reduce the yield of the desired product.

Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination of 6-bromo-triazolo[1,5-a]pyridine. How can I minimize this?

Byproduct formation is a common issue. The primary side reactions in Buchwald-Hartwig amination are hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the amine. To minimize these:

  • Optimize Ligand and Catalyst: Bulky, electron-rich phosphine ligands are often used to promote the desired C-N bond formation and suppress side reactions.

  • Choice of Base: The base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the rate of deprotonation of the amine versus undesired pathways.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation, which can promote side reactions.

Q3: Can the triazolopyridine core itself inhibit the palladium catalyst?

Yes, the nitrogen atoms in the triazolo[1,5-a]pyridine ring system can act as Lewis bases and coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, resulting in low or no conversion. To mitigate this, consider the following:

  • Use of Bulky Ligands: Sterically hindered ligands can help prevent the substrate from strongly binding to the palladium center.

  • Pre-formed Catalysts: Using pre-formed palladium catalysts can sometimes be more effective than generating the active catalyst in situ.

  • Slow Addition: In some cases, slow addition of the 6-bromo-triazolo[1,5-a]pyridine substrate to the reaction mixture can help maintain a low concentration and reduce catalyst inhibition.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low yields in your Suzuki-Miyaura coupling of 6-bromo-triazolo[1,5-a]pyridine, consult the following table for potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivity Ensure proper degassing of solvents to remove oxygen. Consider using a pre-formed Pd(0) catalyst or a more easily reduced Pd(II) precatalyst.
Incompatible Ligand Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. The optimal ligand is often substrate-specific.
Ineffective Base Try alternative bases like K₃PO₄, Cs₂CO₃, or KF. The choice of base can be critical for efficient transmetalation.
Poor Solubility Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).
Significant Side Product Formation Protodeboronation Use a less aqueous solvent system or anhydrous conditions if possible. Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid.
Dehalogenation Optimize the reaction temperature and time; prolonged reaction times can sometimes lead to increased dehalogenation. A different ligand/catalyst system may also be necessary.
Homocoupling of Boronic Acid Ensure the reaction is thoroughly degassed. Slow addition of the boronic acid can also minimize this side reaction.
Low Conversion in Buchwald-Hartwig Amination

For troubleshooting low conversion rates in the Buchwald-Hartwig amination of 6-bromo-triazolo[1,5-a]pyridine, refer to the table below.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Catalyst System Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky phosphine ligands (e.g., Xantphos, BrettPhos).
Incorrect Base Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. Ensure the base is anhydrous and of high purity.
Sterically Hindered Substrates May require higher reaction temperatures (80-120 °C) and a more robust catalyst system.
Incomplete Reaction Catalyst Deactivation The triazolopyridine nitrogen may be inhibiting the catalyst. Try using a higher catalyst loading or a more robust pre-catalyst.
Product Inhibition The aminated product may be coordinating to the palladium center. Consider a different solvent to improve product solubility.

Experimental Protocols

The following are generalized experimental protocols that should be optimized for your specific substrates and reaction scale.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine 6-bromo-[1][2]triazolo[1,5-a]pyridine (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 6-bromo-[1][2]triazolo[1,5-a]pyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[3]

Visualizations

The following diagrams illustrate logical workflows for troubleshooting low conversion rates in cross-coupling reactions.

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Strategies cluster_outcome Outcome Start Low Conversion Rate Observed Check_Purity Check Starting Material Purity (Substrate, Reagents, Solvent) Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (LCMS, NMR) Start->Analyze_Crude Adjust_Temp Adjust Temperature Check_Conditions->Adjust_Temp Optimize_Catalyst Screen Catalysts & Ligands Analyze_Crude->Optimize_Catalyst Side products observed? (e.g., dehalogenation) Optimize_Base Screen Bases Analyze_Crude->Optimize_Base Unreacted starting material? Optimize_Solvent Screen Solvents Analyze_Crude->Optimize_Solvent Poor solubility? Success Improved Conversion Optimize_Catalyst->Success Optimize_Base->Success Optimize_Solvent->Success Adjust_Temp->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification Reagent_Prep 1. Prepare & Weigh Reagents (Substrate, Coupling Partner, Base, Catalyst, Ligand) Assembly 3. Assemble Glassware under Inert Atmosphere Reagent_Prep->Assembly Solvent_Prep 2. Degas Solvent Addition 4. Add Reagents & Solvent Solvent_Prep->Addition Assembly->Addition Heating 5. Heat to Reaction Temperature Addition->Heating TLC_LCMS 6. Monitor Reaction Progress (TLC, LC-MS) Heating->TLC_LCMS Workup 7. Quench & Aqueous Work-up TLC_LCMS->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Caption: A standard experimental workflow for cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The development of efficient and versatile synthetic routes to access this core structure is of significant interest to the medicinal chemistry community. This guide provides a comparative overview of key synthetic strategies for the preparation of triazolo[1,5-a]pyridines, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Several synthetic methodologies have been developed for the construction of the triazolo[1,5-a]pyridine ring system. These can be broadly categorized into metal-free, copper-catalyzed, and microwave-assisted methods, each offering distinct advantages in terms of reaction conditions, substrate scope, and yield.

Table 1: Comparison of Key Synthetic Routes to Triazolo[1,5-a]pyridines
Synthetic Route Key Reagents/Catalysts General Reaction Conditions Typical Yields Advantages Disadvantages
PIFA-Mediated Oxidative Cyclization Phenyliodine bis(trifluoroacetate) (PIFA)Mild conditions, short reaction times.[1][2]High to excellent (up to 96%).[2]Metal-free, high efficiency.[1][2]Use of hypervalent iodine reagent.
Copper-Catalyzed Cyclization Copper salts (e.g., Cu(OAc)₂, CuBr)Aerobic conditions, variable temperatures.[1][3]Good to excellent.Readily available and inexpensive catalyst.[1]Potential for metal contamination in the final product.
Microwave-Assisted Synthesis (Metal-Free) Carboxylic acids, 1-amino-2-imino-pyridinesMicrowave irradiation, elevated temperatures (e.g., 100°C).[4]High to excellent (up to 92%).[4]Rapid reaction times, high yields, environmentally friendly.[4]Requires specialized microwave equipment.
Microwave-Assisted Synthesis (Catalyst-Free) Enaminonitriles, benzohydrazidesMicrowave irradiation, high temperatures (e.g., 140°C).[5]Good to excellent.[5]Catalyst and additive-free, eco-friendly.[5]High temperatures may limit substrate scope.
Molecular Iodine-Catalyzed One-Pot Reaction Molecular Iodine (I₂)Reflux in ethanol.[6]Good to excellent.[6]One-pot procedure, mild conditions, readily available catalyst.[6]Multi-component reaction can be complex.
Dimroth Rearrangement Acidic or thermal conditionsOften involves in situ formation and rearrangement.[7][8]Moderate to high.[7]Access to specific isomers.Can be slow and may require harsh conditions.[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

PIFA-Mediated Intramolecular Oxidative N-N Bond Formation

This metal-free method provides a direct route to 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through an oxidative N-N bond formation.[1][2]

Procedure: To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in hexafluoroisopropanol (HFIP), phenyliodine bis(trifluoroacetate) (PIFA) (1.2 mmol) is added. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,2,4-triazolo[1,5-a]pyridine.[2]

Copper-Catalyzed One-Pot Synthesis

This procedure describes a copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones, which can be formed in situ from the corresponding 2-acylpyridine.[3][9]

Procedure: To a solution of the 2-acylpyridine (1.0 mmol) in ethyl acetate, hydrazine hydrate (1.2 mmol) is added, and the mixture is stirred at room temperature. After the formation of the hydrazone (as monitored by TLC), copper(II) acetate (Cu(OAc)₂) (10 mol%) is added. The reaction mixture is then stirred under an air atmosphere at room temperature. Upon completion, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the 1,2,3-triazolo[1,5-a]pyridine.[9]

Microwave-Assisted Catalyst-Free Synthesis from Enaminonitriles

This environmentally friendly method utilizes microwave irradiation to synthesize 1,2,4-triazolo[1,5-a]pyridines without the need for a catalyst.[5]

Procedure: In an oven-dried microwave vial, enaminonitrile (0.175 mmol) and benzohydrazide (0.35 mmol) are combined. The vial is evacuated and backfilled with nitrogen. Dry toluene (1.5 mL) is added, and the vial is sealed. The reaction mixture is subjected to microwave heating at 140°C. After completion (monitored by TLC), the mixture is cooled to room temperature and purified directly by silica gel column chromatography.[5]

One-Pot Synthesis Catalyzed by Molecular Iodine

A pseudo five-component reaction catalyzed by molecular iodine for the synthesis of functionalized 1,2,4-triazolo[1,5-a]pyridines.[6]

Procedure: A solution of benzaldehyde (2 mmol) and hydrazine hydrate (1 mmol) is stirred in ethanol (5 mL) for 20 minutes. A solution of dialkyl acetylenedicarboxylate (1 mmol) is then added, and the mixture is stirred for 3 minutes. The condensation product of another aromatic aldehyde (1 mmol) and malononitrile (1 mmol) is added, and the reaction mixture is stirred under reflux for 3 hours. After cooling to room temperature, molecular iodine (0.1 mmol) is added, and the mixture is stirred for a further 2 hours. The product is then isolated and purified.[6]

Synthetic Pathway and Biological Activity Visualization

The following diagrams illustrate a general synthetic workflow and a key signaling pathway where triazolo[1,5-a]pyridines have shown significant activity.

G General Synthetic Workflow for Triazolo[1,5-a]pyridines cluster_start Starting Materials cluster_methods Synthetic Methods 2-Aminopyridine 2-Aminopyridine Copper-Catalyzed Copper-Catalyzed 2-Aminopyridine->Copper-Catalyzed Hydrazides Hydrazides Microwave-Assisted Microwave-Assisted Hydrazides->Microwave-Assisted Nitriles Nitriles Nitriles->Copper-Catalyzed Aldehydes Aldehydes Metal-Free (e.g., PIFA, I2) Metal-Free (e.g., PIFA, I2) Aldehydes->Metal-Free (e.g., PIFA, I2) Product Triazolo[1,5-a]pyridine Core Metal-Free (e.g., PIFA, I2)->Product Copper-Catalyzed->Product Microwave-Assisted->Product

Caption: A generalized workflow of common synthetic routes.

G JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation P-STAT pSTAT STAT->P-STAT Dimerization P-STAT->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK2

Caption: Inhibition of the JAK-STAT pathway by triazolopyridines.

Biological Significance and Mechanism of Action

Triazolo[1,5-a]pyridines have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Their ability to selectively target kinases such as Janus kinase 2 (JAK2), transforming growth factor-β type I receptor kinase (ALK5), and phosphoinositide 3-kinase (PI3K) makes them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases.[10][11][12]

For instance, certain triazolo[1,5-a]pyridine derivatives have been shown to be potent and selective inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.[12][13] By blocking the activity of JAK2, these compounds can inhibit the downstream signaling cascade that leads to cell proliferation and inflammation.

Furthermore, other derivatives have demonstrated trypanocidal activity by targeting the sterol biosynthesis pathway in Trypanosoma cruzi, the parasite responsible for Chagas disease.[14] Specifically, they have been shown to inhibit 14α-demethylase, a key enzyme in ergosterol biosynthesis, leading to an imbalance in the parasite's cell membrane and ultimately cell death.[14]

This guide provides a foundational understanding of the synthesis and biological importance of triazolo[1,5-a]pyridines. The presented data and protocols aim to assist researchers in the rational design and synthesis of new derivatives with enhanced therapeutic potential.

References

Unlocking New Avenues in Drug Discovery: A Comparative Guide to Alternatives for 6-Bromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds is paramount in the design of next-generation therapeutics. 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors. However, exploring alternative heterocyclic systems can unlock new intellectual property, improve pharmacological properties, and overcome synthetic challenges. This guide provides an in-depth comparison of viable alternatives to 6-bromo-[1][2][3]triazolo[1,5-a]pyridine, focusing on imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, supported by experimental data and detailed protocols.

Introduction to 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine and its Alternatives

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a purine isostere and has been successfully incorporated into a variety of biologically active compounds, including kinase inhibitors targeting Janus kinase 2 (JAK2). The bromine atom at the 6-position serves as a versatile handle for late-stage functionalization via cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, enabling the exploration of the chemical space around the core.

However, the exploration of alternative bioisosteric scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties, target engagement, and pharmacokinetic profiles. This guide focuses on two prominent alternatives: imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines. These scaffolds share structural similarities with the triazolopyridine core and have demonstrated significant potential in drug discovery.

Comparative Analysis of Core Scaffolds

The choice of a core scaffold can significantly impact the biological activity and druglike properties of a molecule. Below is a comparative overview of the triazolo[1,5-a]pyridine, imidazo[1,2-a]pyridine, and pyrazolo[1,5-a]pyrimidine systems.

ScaffoldKey Features & AdvantagesPotential Disadvantages
[1][2][3]Triazolo[1,5-a]pyridine - Established utility in kinase inhibition (e.g., JAK2 inhibitors).[1] - Purine isostere, allowing for mimicry of endogenous ligands.[4] - Versatile synthetic handles for diversification.- Potential for off-target effects due to scaffold prevalence. - May present challenges in achieving selectivity for certain kinase targets.
Imidazo[1,2-a]pyridine - Broad spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties. - Structurally similar to indoles and azaindoles, which are present in many alkaloids. - Amenable to a variety of synthetic modifications.- Mechanism of action can vary widely depending on substitution patterns. - Potential for metabolic liabilities depending on substitution.
Pyrazolo[1,5-a]pyrimidine - Privileged scaffold for kinase inhibitors (e.g., Aurora kinase, CDK2, Trk inhibitors).[5][6] - High synthetic versatility allowing for extensive structural modifications.[5] - Can overcome resistance to existing kinase inhibitors.- Can be susceptible to metabolic degradation at certain positions. - Solubility can be a challenge for some derivatives.

Performance in Key Cross-Coupling Reactions

The ability to functionalize the core scaffold is crucial for structure-activity relationship (SAR) studies. The Suzuki-Miyaura and Sonogashira couplings are indispensable tools for this purpose. The following tables provide an overview of typical reaction conditions and expected yields for the bromo-substituted versions of each scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Bromo-HeterocycleArylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-[1][2][3]triazolo[1,5-a]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Ethanol8012~88%[7]
6-Bromo-imidazo[1,2-a]pyridine4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O11012~90%
3-Bromo-pyrazolo[1,5-a]pyrimidineVarious arylboronic acidsXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O1001-261-89%[8]
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Bromo-HeterocycleTerminal AlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-[1][2][3]triazolo[1,5-a]pyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene1009~61%[7]
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄ / CuIEt₃NTHFRT1685-93%[9]
Bromo-pyrazolo[1,5-a]pyrimidinesVarious terminal alkynesPd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrileRT9-11up to 96%[10]

Biological Activity: A Head-to-Head Comparison

A direct comparison of the biological activity of compounds with these different scaffolds is essential for informed drug design. A study on antitrypanosomal agents provides a valuable head-to-head comparison of the imidazo[1,2-a]pyridine and triazolopyrimidine cores.[1]

Compound IDCore ScaffoldT. cruzi EC₅₀ (nM)T. brucei EC₅₀ (nM)
GNF6702 Triazolopyrimidine3,3-difluoropyrrolidin-1-yl2-chlorophenyl205
12 Imidazopyridine3,3-difluoropyrrolidin-1-yl2-chlorophenyl805
17 Triazolopyrimidine2,5-dimethyl-1,3-oxazole2-chlorophenyl205
18 Imidazopyridine2,5-dimethyl-1,3-oxazole2-chlorophenyl505

Data adapted from Nagendar et al., ACS Med. Chem. Lett. 2018.[1]

This data suggests that for this particular target, the triazolopyrimidine scaffold generally leads to slightly more potent compounds against T. cruzi, while both scaffolds show comparable high potency against T. brucei.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways where these scaffolds have been employed as inhibitors, as well as a general workflow for cross-coupling reactions.

Suzuki_Miyaura_Workflow reagents Combine Bromo-Heterocycle, Arylboronic Acid, Catalyst, Base solvent Add Solvent (e.g., Dioxane/H2O) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Purified Product purification->product JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates inhibitor Triazolo[1,5-a]pyridine JAK2 Inhibitor inhibitor->jak Inhibits p38_MAPK_Pathway stress Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., ATF-2, MK2) p38->substrates response Inflammatory Response, Apoptosis substrates->response inhibitor Imidazo[1,2-a]pyridine p38 Inhibitor inhibitor->p38 Inhibits Aurora_Kinase_Pathway cell_cycle Cell Cycle Progression (G2/M Phase) aurora Aurora Kinase cell_cycle->aurora Activates mitosis Mitotic Events (Spindle Assembly, Cytokinesis) aurora->mitosis Regulates proliferation Cell Proliferation mitosis->proliferation inhibitor Pyrazolo[1,5-a]pyrimidine Aurora Kinase Inhibitor inhibitor->aurora Inhibits

References

The Triazolo[1,5-a]pyridine Scaffold: A Versatile Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating remarkable versatility as a bioisosteric replacement for various functional groups and heterocyclic cores. Its unique electronic properties and spatial arrangement allow it to mimic the interactions of other key chemical moieties, often leading to improved potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of the triazolo[1,5-a]pyridine scaffold's performance as a bioisostere for purines, carboxylic acids, and N-acetylated lysines, supported by experimental data and detailed protocols.

Bioisosteric Replacement Strategies and Performance

The triazolo[1,5-a]pyrimidine ring system, closely related to the triazolo[1,5-a]pyridine scaffold, is isoelectronic with the purine heterocycle, making it an excellent candidate for purine bioisosterism.[1] This substitution has been successfully employed in the development of inhibitors for various kinases and other purine-binding proteins. Furthermore, the scaffold can act as a bioisostere for carboxylic acids and the N-acetyl group of acetylated lysines, expanding its applicability in drug design.[2]

As a Purine Bioisostere: Cyclin-Dependent Kinase (CDK) Inhibition

The replacement of the purine core in known CDK inhibitors with a pyrazolo[1,5-a]-1,3,5-triazine, a bioisostere of the triazolopyrimidine scaffold, has led to compounds with significantly enhanced potency. This highlights the potential of this scaffold in kinase inhibitor design.[3]

Compound/ScaffoldTargetIC50 (µM)Fold Improvement vs. (R)-roscovitineReference
(R)-roscovitine (Purine)CDK1/cyclin B0.45-[3]
Pyrazolo[1,5-a]-1,3,5-triazine derivative (7a) CDK1/cyclin B0.14 ~3.2 [3]
(R)-roscovitine (Purine)CDK2/cyclin A0.20-[3]
Pyrazolo[1,5-a]-1,3,5-triazine derivative (7a) CDK2/cyclin A0.06 ~3.3 [3]
(R)-roscovitine (Purine)CDK5/p250.16-[3]
Pyrazolo[1,5-a]-1,3,5-triazine derivative (7a) CDK5/p250.05 ~3.2 [3]
(R)-roscovitine (Purine)CDK9/cyclin T0.40-[3]
Pyrazolo[1,5-a]-1,3,5-triazine derivative (7a) CDK9/cyclin T0.08 ~5.0 [3]
As a Scaffold for α-Glucosidase Inhibitors

Novel triazolo[1,5-a]pyridine derivatives have demonstrated potent inhibitory activity against α-glucosidase, an important target in the management of type 2 diabetes. These compounds have shown significantly greater potency compared to the standard drug, acarbose.[4]

CompoundTargetIC50 (µM)Reference
Acarbose (Standard)α-Glucosidase750.00 ± 0.56[4]
Triazolo[1,5-a]pyridine derivative (15j) α-Glucosidase6.60 ± 0.09 [4]
Triazolo[1,5-a]pyridine derivative (15a) α-Glucosidase20.32 ± 0.11 [4]
As a Scaffold for Tubulin Polymerization Inhibitors

Derivatives of the triazolo[1,5-a]pyrimidine scaffold have been investigated as anticancer agents that target tubulin polymerization. These compounds have shown potent inhibition of tubulin assembly, comparable to or exceeding the activity of the known inhibitor combretastatin A-4 (CA-4).[5][6]

CompoundTargetIC50 (µM)Reference
Combretastatin A-4 (CA-4)Tubulin Polymerization0.75[5]
Triazolopyrimidine derivative (3d) Tubulin Polymerization0.45 [5]
Triazolopyrimidine derivative (4c) Tubulin Polymerization3.84 [6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and guide the design of new inhibitors, it is crucial to visualize the relevant signaling pathways and experimental workflows.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream PTEN PTEN PTEN->PIP3 Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K inhibits

PI3K/Akt Signaling Pathway with a potential point of intervention for triazolo[1,5-a]pyridine inhibitors.

RORgt_Signaling_Pathway Cytokines Cytokines (e.g., IL-6, TGF-β) Receptor Cytokine Receptor Cytokines->Receptor STAT3 STAT3 Receptor->STAT3 activates RORgt_gene RORγt Gene STAT3->RORgt_gene induces transcription RORgt_protein RORγt Protein RORgt_gene->RORgt_protein translated to IL17_gene IL-17 Gene RORgt_protein->IL17_gene activates transcription IL17_protein IL-17 Protein IL17_gene->IL17_protein translated to Th17_diff Th17 Cell Differentiation IL17_protein->Th17_diff Inverse_Agonist Triazolo[1,5-a]pyridine Inverse Agonist Inverse_Agonist->RORgt_protein inhibits

Simplified RORγt signaling pathway leading to Th17 cell differentiation, a target for inverse agonists.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action a Compound Synthesis (Triazolo[1,5-a]pyridine derivatives) b Primary Assay (e.g., Enzyme Inhibition) a->b c IC50 Determination b->c d Cell Proliferation Assay c->d e Target Engagement Assay d->e f Signaling Pathway Analysis (e.g., Western Blot) e->f g Binding Studies (e.g., SPR, ITC) f->g

References

Structure-activity relationship (SAR) studies of 6-substitutedtriazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Triazolo[1,5-a]pyridines as Kinase Inhibitors

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purines allows it to function as a bioisostere, targeting various ATP-binding sites within the kinome. This guide provides a comparative analysis of 6-substituted triazolo[1,5-a]pyridines, focusing on their structure-activity relationships (SAR) as inhibitors of key kinases implicated in cancer and inflammatory diseases, namely the Transforming Growth Factor-β type I receptor kinase (ALK5) and Janus Kinase 2 (JAK2).

Performance Comparison of 6-Substituted Triazolo[1,5-a]pyridine Derivatives

The inhibitory potency of various substituted triazolo[1,5-a]pyridine derivatives against their target kinases is summarized below. The data highlights how modifications to the core scaffold influence activity, providing a clear basis for SAR assessment.

Table 1: SAR of 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)imidazole/pyrazole Derivatives as ALK5 Inhibitors

A series of compounds featuring a[1][2][3]triazolo[1,5-a]pyridin-6-yl moiety attached to an imidazole or pyrazole core were synthesized and evaluated for their ability to inhibit ALK5.[4] The most potent compound from this series, a pyrazole derivative, demonstrated an IC50 value of 0.018 μM in an enzymatic assay.[4] Further optimization led to the discovery of EW-7197, a highly potent and selective ALK5 inhibitor.[5][6]

CompoundCore HeterocycleR GroupALK5 IC50 (μM)Cellular Activity (Luciferase Assay, % inh. @ 0.03 μM)
1 ImidazoleH>12%
2 PyrazoleH0.02589%
3 (EW-7197) Imidazole-CH₂-NH-(2-F-Ph)0.01398% (IC50 = 0.0165 μM)
4 Pyrazole-CH₂-NH-(2-F-Ph)0.01895%
Table 2: SAR of Triazolo[1,5-a]pyridine Derivatives as JAK2 Inhibitors

A separate line of investigation identified triazolo[1,5-a]pyridines as potent inhibitors of JAK2.[7] SAR studies revealed that substitution at the C8 position with an aryl group was optimal for potency, while substitution at the C2 nitrogen was crucial for cellular activity.[7] These efforts culminated in the discovery of CEP-33779, a selective and orally bioavailable JAK2 inhibitor.[7]

CompoundC2 SubstitutionC8 SubstitutionJAK2 IC50 (nM)JAK3 IC50 (nM)
5 -NH₂4-Chlorophenyl1114
6 -NH-(3-methylphenyl)4-Chlorophenyl3.612
7 (CEP-33779) -NH-(3-((diethylamino)methyl)phenyl)4-(methylsulfonyl)phenyl1.9160
8 -NH-(4-morpholinophenyl)4-Chlorophenyl2.216

Featured Signaling Pathway

TGF-β/ALK5 Signaling Pathway

Transforming Growth Factor-β (TGF-β) signaling is initiated by the ligand binding to the TGF-β type II receptor (TGFβRII), a constitutively active kinase.[8] This leads to the recruitment and phosphorylation of the type I receptor, ALK5, which in turn phosphorylates downstream signaling molecules, Smad2 and Smad3.[9] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like cell proliferation, differentiation, and extracellular matrix production.[9][10] Inhibitors targeting ALK5 block this phosphorylation cascade, thereby preventing the downstream cellular effects of TGF-β.

TGF_beta_ALK5_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binds ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruits & Phosphorylates (P) Smad23 Smad2/3 ALK5->Smad23 Phosphorylates (P) pSmad23 p-Smad2/3 Smad4 Smad4 Complex Smad2/3-Smad4 Complex Gene Target Gene Transcription Complex->Gene Regulates Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->ALK5 Inhibits pSmad23Smad4 pSmad23Smad4 pSmad23Smad4->Complex

Caption: TGF-β signaling cascade and the inhibitory action of triazolo[1,5-a]pyridines on ALK5.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to determine the inhibitory activity of the described compounds.

In Vitro ALK5 Kinase Assay

This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation activity of the ALK5 enzyme.

  • Principle: The assay measures the amount of ADP produced from ATP during the phosphorylation of a peptide substrate by recombinant human ALK5 kinase. The ADP-Glo™ Kinase Assay system is commonly used, where the amount of ADP is quantified via a luminescence-based signal.

  • Procedure:

    • Reagent Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted. Recombinant ALK5 enzyme, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Kinase Reaction: The test compound dilutions are added to the wells of a microplate. The kinase reaction is initiated by adding a mixture of the ALK5 enzyme and substrate, followed by the addition of ATP. The final ATP concentration is typically kept at or near its Km value for ALK5. The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes).

    • Detection: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added, which converts the generated ADP back to ATP and uses it in a luciferase/luciferin reaction to produce light.

    • Data Analysis: The luminescence of each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to vehicle (DMSO) controls. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[3][11]

Cell-Based Luciferase Reporter Assay

This assay measures the inhibition of the ALK5 signaling pathway within a cellular context.

  • Procedure:

    • Cell Culture and Treatment: HaCaT-p3TP-luc cells are seeded in 96-well plates and cultured overnight. The cells are then pre-treated with various concentrations of the test compound for a short period (e.g., 30 minutes).

    • Stimulation: The cells are subsequently stimulated with a recombinant human TGF-β1 ligand (e.g., 5-10 ng/mL) to activate the signaling pathway and incubated for an extended period (e.g., 24 hours).

    • Lysis and Detection: The cells are washed and lysed. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

    • Data Analysis: The luciferase signal is normalized to account for cell viability if necessary. The percentage of inhibition is calculated for each compound concentration relative to the TGF-β1-stimulated control. The IC50 value is determined from the resulting dose-response curve.[4][5]

In Vitro JAK2 Kinase Assay

This assay determines the direct inhibitory effect of compounds on the enzymatic activity of JAK2.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as LanthaScreen™, is often employed. This assay measures the phosphorylation of a specific substrate by the JAK2 enzyme.

  • Procedure:

    • Reaction Setup: Serial dilutions of the test inhibitor are prepared. The kinase reaction is performed in a buffer containing a defined concentration of recombinant JAK2 enzyme (e.g., the JH1/JH2 catalytic domains), a fluorescently labeled peptide substrate, and ATP at its apparent Km concentration.

    • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Detection: The reaction is stopped by adding EDTA. A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is then added.

    • Data Acquisition and Analysis: After an incubation period to allow for antibody binding, the TR-FRET signal is read on a compatible plate reader. The emission ratio is used to calculate the percentage of inhibition, and IC50 values are derived from dose-response curves.[12]

References

A Head-to-Head Comparison of Palladium Ligands for Buchwald-Hartwig Amination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the arylamine moiety is a common structural motif. The success and versatility of this reaction are critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. This guide provides a head-to-head comparison of commonly employed palladium ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in ligand selection and reaction optimization.

Catalytic Performance: A Comparative Overview

The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine ligand. Bulky, electron-rich ligands have demonstrated particular effectiveness in promoting the key steps of the catalytic cycle. Below, we present a comparative summary of the performance of various palladium catalyst systems.

Generations of Buchwald-Hartwig Catalysts

The development of catalysts for this reaction has progressed through several "generations," each offering improved reactivity and scope.

  • First-Generation: Utilized simple triarylphosphine ligands, which were effective for the coupling of aryl bromides with secondary amines.

  • Second-Generation: The introduction of bidentate phosphine ligands like BINAP and DPPF expanded the substrate scope to include primary amines. These ligands are thought to prevent the formation of inactive palladium dimers.

  • Third-Generation (Buchwald Ligands): The development of sterically hindered and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) has led to highly active and versatile catalysts. These ligands have demonstrated high turnover numbers and are effective for challenging substrates like aryl chlorides.

Data Presentation: Quantitative Comparison of Ligand Performance

The following tables summarize the performance of various phosphine ligands in the Buchwald-Hartwig amination of different aryl halides with a range of amines. The data is compiled from various studies to provide a broad overview. It is important to note that direct side-by-side comparisons under identical conditions are not always available in a single study, and the optimal ligand is often substrate-dependent.

Table 1: Comparison of Ligand Performance in the Amination of Aryl Chlorides

LigandAryl ChlorideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos 4-ChlorotolueneMorpholineNaOtBuToluene100694[1]
RuPhos 4-ChlorotolueneMorpholineK₃PO₄Dioxane1001260-88*
BrettPhos Aryl ChloridesPrimary AminesVariousVariousVariousVariousGood to Excellent
SPhos Aryl ChloridesVarious AminesVariousVariousVariousVariousGood to Excellent

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[1]

Table 2: Comparison of Ligand Performance in the Amination of Aryl Bromides

LigandAryl BromideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos BromobenzeneDiphenylamineNaOtBuToluene1002496[2]
XPhos BromobenzenePhenoxazineNaOtBuToluene10024>99[2]
XPhos BromobenzeneCarbazoleNaOtBuToluene1002492[2]
RuPhos BromobenzeneDiphenylamineNaOtBuToluene1002496[2]
RuPhos BromobenzenePhenoxazineNaOtBuToluene10024>99[2]
RuPhos BromobenzeneCarbazoleNaOtBuToluene1002429[2]
BINAP HaloarenesVarious AminesNaOtBuToluene110-High

Experimental Protocols

Reproducibility in Buchwald-Hartwig amination is highly dependent on the experimental setup and the purity of reagents. Anhydrous and deoxygenated solvents are crucial for optimal performance.

General Procedure for Ligand Screening

This protocol is designed for small-scale reactions to efficiently screen different ligands and conditions.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol % Pd)

  • Phosphine ligand (2-4 mol %)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vial under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent to the vial.

  • Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active catalyst.

  • Add the aryl halide and the amine to the reaction mixture.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, LC-MS, TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol for the Amination of 4-Chlorotoluene with Morpholine using XPhos

This protocol is for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine using XPhos as the ligand.[1]

Materials:

  • 4-Chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.)

  • Morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.)

  • Pd₂(dba)₃ (36 mg, 0.039 mmol, 0.9 mol % Pd)

  • XPhos (60 mg, 0.127 mmol, 3.0 mol %)

  • Sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.)

  • Degassed toluene (5 mL)

Procedure:

  • In a nitrogen-filled glovebox, charge a 2-necked flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene and morpholine to the reaction mixture in one portion.

  • Heat the resulting mixture to 100 °C and stir for 6 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • After completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the desired product.

Mandatory Visualization

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a logical workflow for ligand selection.

Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X (Oxidative Addition Complex) Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' [Ar-Pd(II)(L)-N(H)R'R'']⁺X⁻ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (R'R''NH) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' (Amido Complex) Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (-Base-H⁺) Ar-Pd(II)(L)-NR'R''->Pd(0)L Product Ar-NR'R'' (Product) Ar-Pd(II)(L)-NR'R''->Product Reductive Elimination Ar-X Aryl Halide (Ar-X) Amine Amine (R'R''NH) Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Selection_Workflow start Define Substrates: Aryl Halide & Amine amine_type What is the Amine Type? start->amine_type primary_amine Primary Amine amine_type->primary_amine Primary secondary_amine Secondary Amine amine_type->secondary_amine Secondary aryl_halide_type1 Aryl Chloride or Sterically Hindered? primary_amine->aryl_halide_type1 aryl_halide_type2 Aryl Chloride or Sterically Hindered? secondary_amine->aryl_halide_type2 brettphos Consider BrettPhos or SPhos aryl_halide_type1->brettphos Yes xphos_sphos Consider XPhos or SPhos aryl_halide_type1->xphos_sphos No (Aryl Br/I) ruphos Consider RuPhos or XPhos aryl_halide_type2->ruphos Yes binap_dppf Consider BINAP or DPPF for Aryl Bromides/Iodides aryl_halide_type2->binap_dppf No (Aryl Br/I) optimize Screen Selected Ligands & Optimize Conditions brettphos->optimize xphos_sphos->optimize ruphos->optimize binap_dppf->optimize

Caption: Ligand selection workflow for Buchwald-Hartwig amination.

References

A Comparative Guide to Triazolo[1,5-a]pyrimidines as Anticancer Agents: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of novel anticancer agents. Its structural similarity to the purine nucleus allows it to interact with a wide range of biological targets, leading to diverse mechanisms of anticancer activity.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazolo[1,5-a]pyrimidine derivatives, focusing on their performance as tubulin polymerization inhibitors, kinase inhibitors, and inducers of apoptosis. The information is presented to aid in the rational design of more potent and selective anticancer drug candidates.

Performance Comparison of Triazolo[1,5-a]pyrimidine Derivatives

The anticancer efficacy of triazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds against various human cancer cell lines.

Tubulin Polymerization Inhibitors

A significant class of triazolo[1,5-a]pyrimidines exerts its anticancer effect by interfering with microtubule dynamics. These compounds often bind to the colchicine-binding site of tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[5]

CompoundR1R2R3Cancer Cell LineIC50 (µM)Reference
Series 1: General Structure
Compound 263,4,5-trimethoxyphenylH4-chlorophenylHeLa0.75[5]
A5491.02[5]
HEK-293 (non-cancer)29.94[5]
Compound 283,4,5-trimethoxyphenylH4-methoxyphenylHeLa>50[5]
A549>50[5]
Series 2: Unique Mechanism
Lead Compound(1S)-2,2,2-trifluoro-1-methylethylamino at C52,6-difluorophenyl at C6O-(CH2)3-NH2 at para-position of phenylVariousPotent[1][2]

SAR Insights for Tubulin Inhibitors:

  • A 3,4,5-trimethoxyphenyl group at the R1 position is a common feature for potent tubulin inhibitors, mimicking the A-ring of colchicine.[5]

  • The nature of the substituent at the R3 position significantly influences activity, with electron-withdrawing groups like chlorine enhancing potency.[5]

  • A distinct series requires a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position for high potency.[1][2]

  • For this latter series, two fluoro atoms on the phenyl ring at the positions ortho to the triazolopyrimidine core are necessary for optimal activity.[1][2]

  • An oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group at the para position of the phenyl ring leads to the best activity in this unique class of tubulin modulators.[1][2]

Kinase Inhibitors

Triazolo[1,5-a]pyrimidines have been successfully developed as inhibitors of various kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs), S-phase kinase-associated protein 2 (Skp2), and Tropomyosin receptor kinases (Trks).

CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference
H12ERK pathwayMGC-8039.47[6]
HCT-1169.58[6]
MCF-713.1[6]
Compound 19 (CDK inhibitor)CDK2Not specified0.12[4]
Compound 18b (CDK inhibitor)CDK9Not specifiedPotent, selective[7]
Compound 1 (EGFR inhibitor)EGFR/AKT pathwayHCC1937 (Breast)~7.0[8]
HeLa (Cervical)~11.0[8]
E35 (Skp2 inhibitor)Skp2-Cks1 bindingMGC-803 xenograftEffective in vivo[9]

SAR Insights for Kinase Inhibitors:

  • The pyrazolo[1,5-a]pyrimidine core is a key feature in many marketed Trk inhibitors like Larotrectinib and Entrectinib.[10]

  • For CDK2 inhibitors, a template-hopping approach from a pyrazolo[1,5-a]pyrimidine led to potent triazolo[1,5-a]pyrimidine derivatives with sub-micromolar IC50 values and improved selectivity over GSK-3β.[4][11]

  • Inhibition of the EGFR/AKT pathway has been achieved with pyrazolo[1][2][3]triazolopyrimidine derivatives, where compound 1 showed the best antiproliferative activity against breast and cervical cancer cell lines.[8]

  • A series of[1][2][3]triazolo[1,5-a]pyrimidine-based molecules were designed to inhibit the Skp2-Cks1 interaction, with compound E35 showing significant tumor growth inhibition in a mouse xenograft model.[9]

Apoptosis Inducers

Several triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often a downstream consequence of their primary mechanism of action, such as tubulin inhibition or kinase modulation.

CompoundKey ObservationsCancer Cell LineIC50 (µM)Reference
6iInduces G0/G1 phase arrest; Activates intrinsic and extrinsic apoptotic pathways; Increases ROS levels.MGC-8030.96[12][13]
1c and 2dPotent antiproliferative activity; Affects AKT and p-AKT(473) levels.HCT-116, U-87 MG, MCF-7Not specified[14]

SAR Insights for Apoptosis Inducers:

  • Compound 6i demonstrated high selectivity for the MGC-803 gastric cancer cell line over normal gastric epithelial cells (GES-1), with a 38-fold selectivity index.[12][13]

  • The pro-apoptotic activity of 6i is associated with the upregulation of Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of triazolo[1,5-a]pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HT-1080, Bel-7402, MGC-803) are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazolo[1,5-a]pyrimidine compounds for a specified duration (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of tubulin heterodimers into microtubules.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (e.g., 70%).

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Interpretation: The percentage of cells in each phase of the cell cycle is quantified to determine if the compound induces cell cycle arrest at a specific phase.[12][13]

Visualizing Mechanisms and Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and SAR logic.

SAR_Logic cluster_core Triazolo[1,5-a]pyrimidine Core cluster_mods Structural Modifications cluster_activity Anticancer Activity Core Core Scaffold R1 Substituent at R1 (e.g., 3,4,5-trimethoxyphenyl) Core->R1 Substitution R2 Substituent at C5 (e.g., trifluoroethylamino) Core->R2 Substitution R3 Substituent on Phenyl Ring (e.g., ortho-difluoro) Core->R3 Substitution Activity Increased Potency R1->Activity R2->Activity R3->Activity

Caption: Logical relationship of SAR for triazolo[1,5-a]pyrimidines.

Experimental_Workflow start Compound Synthesis cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle tubulin_assay Tubulin Polymerization Assay mechanism->tubulin_assay kinase_assay Kinase Inhibition Assay mechanism->kinase_assay in_vivo In Vivo Xenograft Models mechanism->in_vivo

Caption: General experimental workflow for evaluating anticancer agents.

Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Inhibitor->EGFR inhibition Inhibitor->AKT inhibition Inhibitor->ERK inhibition

Caption: Inhibition of pro-survival signaling pathways by triazolopyrimidines.

This guide highlights the significant potential of the triazolo[1,5-a]pyrimidine scaffold in the discovery of novel anticancer agents. The diverse mechanisms of action, coupled with the clear structure-activity relationships, provide a solid foundation for the future design of highly potent and selective drug candidates. Further exploration of this versatile heterocyclic system is warranted to develop next-generation cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

Proper Disposal of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a halogenated heterocyclic compound, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Considerations

Before initiating any disposal protocol, it is crucial to be aware of the hazards associated with 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber, Viton®).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Safety Data

The following table summarizes the key safety and physical properties of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

PropertyValue
CAS Number 356560-80-0[1][3]
Molecular Formula C₆H₄BrN₃[1][3]
Molecular Weight 198.02 g/mol [1][3]
Appearance Solid[1]
Melting Point 106-112 °C[1]
Signal Word Warning[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1]
Storage Class Code 11 - Combustible Solids[1]

Step-by-Step Disposal Protocol

The proper disposal of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine must adhere to local, state, and federal regulations. The primary method of disposal for halogenated organic compounds is incineration by a licensed hazardous waste disposal facility. Laboratory personnel are responsible for the safe collection, segregation, and labeling of the waste.

Experimental Workflow for Waste Collection and Handling:

  • Waste Identification and Segregation:

    • All waste containing 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous halogenated organic waste .

    • Crucially, do not mix this waste with non-halogenated organic waste streams. Keeping them separate can significantly reduce disposal costs.

    • Avoid mixing with incompatible materials such as strong oxidizing agents and acids.

  • Waste Collection:

    • Collect waste in a designated, chemically compatible, and properly sealed hazardous waste container. Polyethylene containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "6-Bromo-[1][2][3]triazolo[1,5-a]pyridine" and any other constituents with their approximate percentages.

    • The label should also clearly indicate the associated hazards (e.g., Irritant, Halogenated).

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated.

    • Keep the container tightly closed when not in use.

  • Arranging for Disposal:

    • Once the container is full or the waste is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide them with a complete and accurate description of the waste.

Final Disposal Method:

  • The recommended and most common method for the final disposal of halogenated organic compounds like 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine is high-temperature incineration in a specialized hazardous waste incinerator. This process ensures the complete destruction of the compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

DisposalWorkflowDisposal Workflow for 6-Bromo-[1,2,4]triazolo[1,5-a]pyridineStartWaste Generation(this compound)IsContaminatedIs material contaminated withThis compound?Start->IsContaminatedSegregateSegregate asHalogenated Organic WasteIsContaminated->SegregateYesNonHazardousDispose asnon-hazardous wasteIsContaminated->NonHazardousNoCollectCollect in a labeled,compatible containerSegregate->CollectStoreStore in a designatedsatellite accumulation areaCollect->StoreContactEHSContact EHS or licensedwaste disposal companyStore->ContactEHSIncinerationProfessional Disposal(High-Temperature Incineration)ContactEHS->Incineration

Caption: Decision workflow for the safe disposal of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, thereby fostering a secure and compliant research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.